H-Gly-otbu acoh
Description
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Structure
2D Structure
Properties
IUPAC Name |
acetic acid;tert-butyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIIECPXAUWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Gly-otbu acoh molecular weight and formula
An In-Depth Technical Guide to H-Gly-OtBu AcOH: A Core Building Block in Modern Peptide Synthesis
Abstract
Glycine tert-butyl ester acetate (this compound) is a pivotal amino acid derivative extensively utilized in synthetic chemistry, particularly within the domains of peptide synthesis and drug development. Its strategic value lies in the tert-butyl (OtBu) ester, which serves as a robust protecting group for the carboxylic acid moiety of glycine. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, the chemical principles underpinning its application, detailed experimental protocols for its use in peptide coupling, and strategies for its eventual deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Core Physicochemical Properties
This compound is the acetate salt of glycine tert-butyl ester. The salt form enhances the compound's stability and handling characteristics compared to the free base. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Glycine tert-butyl ester acetate | [1] |
| Synonyms | H-Gly-OtBu·AcOH, tert-Butyl aminoacetate acetate | [2] |
| Molecular Formula | C₈H₁₇NO₄ (C₆H₁₃NO₂·C₂H₄O₂) | [1] |
| Molecular Weight | 191.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water and methanol | [3] |
| Related Form (HCl Salt) | H-Gly-OtBu·HCl | [4][5] |
| Formula (HCl Salt) | C₆H₁₄ClNO₂ | [3][6] |
| MW (HCl Salt) | 167.63 g/mol | [3][5][7] |
| Melting Point (HCl Salt) | 141-143 °C | [4][5][6] |
The Scientific Rationale: A Tale of Orthogonal Protection
The efficacy of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection . This strategy employs protecting groups for different functional moieties that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[8][9]
The H-Gly-OtBu derivative is a cornerstone of the most common orthogonal strategy: Fmoc/tBu chemistry.[10]
-
The Role of the α-Amino Protecting Group (Fmoc) : The N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acid but is efficiently removed by a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), to allow for peptide chain elongation.[10][11]
-
The Role of the Carboxyl Protecting Group (OtBu) : The tert-butyl ester on H-Gly-OtBu serves as a robust, acid-labile protecting group for the carboxylic acid.[3] Its critical feature is its stability under the basic conditions required for Fmoc group removal.[10] This ensures that the C-terminus of the glycine residue (or the side chains of other amino acids like Aspartic or Glutamic acid, which also use OtBu protection) remains inert during the iterative coupling cycles of SPPS.[12]
This differential stability—Fmoc removed by base, OtBu removed by acid—is the essence of orthogonality and allows for the precise, stepwise assembly of a peptide sequence without unintended side reactions.[8][10]
Key Applications in Synthetic Workflows
This compound is primarily used as a foundational building block to incorporate a glycine residue into a peptide sequence. While in standard C-to-N terminal SPPS the first amino acid is anchored directly to the resin, derivatives like H-Gly-OtBu are invaluable in:
-
Solution-Phase Peptide Synthesis : It is a common reactant in the solution-phase synthesis of dipeptides or larger peptide fragments. These fragments can then be purified and used in subsequent convergent synthesis strategies.[11]
-
Fragment Condensation in SPPS : Pre-synthesized peptide fragments, sometimes created using H-Gly-OtBu in solution, can be coupled onto a resin-bound peptide chain.
-
Synthesis of C-Terminally Modified Peptides : In workflows where the final peptide is desired as a C-terminal tert-butyl ester rather than a free acid or amide, this building block can be used in the final coupling step of a solution-phase synthesis.[11]
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol details a representative workflow for coupling an N-terminally Fmoc-protected amino acid (Fmoc-Xaa-OH) to H-Gly-OtBu to form the dipeptide Fmoc-Xaa-Gly-OtBu.
Materials:
-
This compound (1.0 equivalent)
-
Fmoc-Xaa-OH (e.g., Fmoc-Ala-OH) (1.0 equivalent)
-
N,N'-Diisopropylethylamine (DIPEA) (3.1 equivalents)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Neutralization of this compound :
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the solution. The additional base is required to neutralize the acetate counter-ion and generate the free amine of glycine tert-butyl ester.
-
Stir the mixture at room temperature for 15-20 minutes. This step is critical as the coupling reaction requires the nucleophilic free amine.
-
-
Activation of the Fmoc-Amino Acid :
-
In a separate vessel, dissolve the Fmoc-protected amino acid (Fmoc-Xaa-OH, 1.0 eq) and the coupling reagent HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to this mixture. This activates the carboxylic acid of the Fmoc-amino acid, forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction :
-
Transfer the activated Fmoc-Xaa-OH solution to the vessel containing the neutralized H-Gly-OtBu.
-
Stir the combined reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
-
Work-up and Purification :
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide ester using flash column chromatography to yield the pure Fmoc-Xaa-Gly-OtBu product.
-
Caption: Workflow for solution-phase dipeptide synthesis.
Deprotection: Cleavage of the Tert-Butyl Ester
Once the desired peptide sequence is fully assembled, the final step is "global deprotection," where all acid-labile protecting groups, including the OtBu ester, are removed.[13]
The mechanism for cleaving the tert-butyl ester is a unimolecular substitution (Sₙ1) reaction driven by a strong acid, most commonly Trifluoroacetic acid (TFA) .
The Challenge: The Reactive Tert-Butyl Cation The cleavage of the OtBu group generates a highly stable tertiary carbocation: the tert-butyl cation ((CH₃)₃C⁺).[10] This electrophilic species is highly reactive and can attack nucleophilic side chains present in the peptide, such as those of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to unwanted, irreversible modifications.
The Solution: Scavengers To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with scavengers . These are nucleophilic molecules designed to trap, or "scavenge," the tert-butyl cations as they are formed.[14]
A standard cleavage cocktail is:
-
TFA / H₂O / Triisopropylsilane (TIS) (95 : 2.5 : 2.5 v/v) [14]
-
TFA : The strong acid that protonates the ester oxygen and initiates cleavage.
-
H₂O : Acts as a scavenger and helps with solubility.
-
TIS : A highly effective carbocation scavenger. It reduces the tert-butyl cation to isobutane.
Caption: Mechanism of acidolytic OtBu group cleavage and scavenging.
Conclusion
This compound is more than just a chemical reagent; it is a meticulously designed tool that enables the precision required for modern peptide synthesis. Its value is rooted in the robust, yet selectively labile, nature of the tert-butyl ester protecting group, which forms the acidic pillar of the orthogonal Fmoc/tBu protection strategy. A thorough understanding of its properties, the rationale for its use, and the protocols for its application and removal is essential for any scientist engaged in the synthesis of peptides for research, diagnostics, or therapeutic development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 38024-18-9 [chemicalbook.com]
- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Glycine tert-butyl ester 97 27532-96-3 [sigmaaldrich.com]
- 6. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to H-Gly-OtBu AcOH for Beginner Peptide Chemists
This guide provides a comprehensive overview of H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt), a fundamental building block in peptide synthesis. Tailored for researchers, scientists, and drug development professionals new to peptide chemistry, this document elucidates the core principles, practical applications, and critical considerations for the effective use of this reagent.
Introduction: The Strategic Importance of Protecting Groups in Peptide Synthesis
The art and science of peptide synthesis are fundamentally dependent on the strategic use of protecting groups.[1] These chemical moieties act as temporary shields for reactive functional groups within amino acids, preventing unwanted side reactions and ensuring the precise, stepwise assembly of peptide chains.[1][2] Glycine, the simplest amino acid, possesses a reactive carboxylic acid group that must be managed during peptide bond formation. This is where this compound plays a pivotal role.
The molecule consists of a glycine core, where the carboxylic acid is protected as a tert-butyl (OtBu) ester, and the amino group is protonated and paired with an acetate (AcOH) counter-ion. The OtBu group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[2][3] Its stability under the basic conditions required for Nα-Fmoc group removal and its lability under acidic conditions make it an ideal choice for C-terminal protection.[1][3][4]
Core Chemistry: Understanding this compound
To effectively utilize this compound, a foundational understanding of its chemical properties and the rationale behind its structure is essential.
The Role of the tert-Butyl (OtBu) Ester
The tert-butyl ester is a bulky protecting group that sterically hinders the carboxyl group of glycine, preventing it from participating in unwanted reactions during peptide chain elongation.[1] A key feature of the OtBu group is its acid-lability. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[5] This cleavage occurs via a carbocationic mechanism, which is a critical consideration during the final deprotection step.
The Acetate (AcOH) Counter-Ion
This compound is a salt, meaning the free amino group of glycine tert-butyl ester is protonated. The acetate counter-ion is a mild, non-interfering component that improves the handling and stability of the compound, which is typically a solid at room temperature.[6] In many applications, this salt form is converted to the free amine in situ just prior to the coupling reaction.
Synthesis and Quality Control of this compound
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and quality control measures. A common synthetic route involves the esterification of N-protected glycine (e.g., Boc-Gly-OH) with a source of tert-butanol, followed by the deprotection of the Nα-protecting group and salt formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13NO2·C2H4O2 | [7] |
| Molecular Weight | 191.22 g/mol | [7] |
| Appearance | White to off-white powder/crystals | [8] |
| Melting Point | 141-143 °C (for the HCl salt) | [9][10] |
| Storage Conditions | Cool, dry, and well-ventilated place | [11][12] |
Note: Data for the more common hydrochloride salt is often reported and serves as a close reference.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS, a technique where a peptide is assembled step-by-step while anchored to a solid support (resin).[13]
The Fmoc/tBu Strategy: A Symphony of Orthogonality
The Fmoc/tBu strategy is a cornerstone of modern SPPS.[2] It relies on the use of two orthogonal protecting groups: the base-labile Fmoc group for the Nα-amino group and acid-labile tert-butyl-based groups for the side chains and the C-terminus.[3] this compound fits perfectly into this strategy when glycine is the C-terminal amino acid.
Workflow for Incorporating H-Gly-OtBu as the First Amino Acid
The following workflow outlines the key steps for loading H-Gly-OtBu onto a resin.
Caption: General workflow for SPPS initiation.
Experimental Protocol: Loading the First Amino Acid (Fmoc-Gly-OH) onto a 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents relative to resin capacity) in DCM. Add diisopropylethylamine (DIPEA) (4 equivalents).
-
Coupling: Add the Fmoc-Gly-OH/DIPEA solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Thoroughly wash the resin with DCM, DMF, and finally DCM again to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group, yielding H-Gly-Resin. The resin is now ready for the coupling of the next amino acid.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the C-terminal tert-butyl ester, are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a cleavage cocktail, the most common of which is TFA-based.
Caption: Workflow for peptide cleavage and purification.
The Critical Role of Scavengers
The acid-mediated cleavage of the tert-butyl group generates a reactive tert-butyl carbocation.[3] This cation can reattach to nucleophilic side chains in the peptide, such as tryptophan, methionine, or cysteine, leading to undesired byproducts. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[3][14]
Table 2: Common Scavengers and Their Targets
| Scavenger | Target Residues/Function | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5% |
| Water | Suppresses t-butylation of Trp | 2.5% |
| 1,2-Ethanedithiol (EDT) | Protects Cys from reattachment | 2.5% |
| Thioanisole | Protects Met and Trp | 2.5 - 5% |
A widely used cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5 v/v/v).[14] The choice and combination of scavengers should be tailored to the specific amino acid composition of the peptide.[14]
Troubleshooting and Advanced Considerations
While the use of H-Gly-OtBu in SPPS is generally robust, certain challenges can arise.
Incomplete Coupling
If the coupling of the subsequent amino acid to the N-terminus of glycine is incomplete, this can lead to deletion sequences. To ensure complete coupling, one can:
-
Use a higher excess of the activated amino acid and coupling reagents.
-
Increase the coupling time.
-
Perform a "double coupling," where the coupling step is repeated with a fresh portion of reagents. [15]
Incomplete Final Deprotection
Incomplete removal of the tert-butyl ester from the C-terminus results in a protected peptide that will have different properties (e.g., hydrophobicity) and no biological activity. This can be diagnosed by mass spectrometry, where the protected peptide will have a mass increase of 56.1 Da compared to the fully deprotected peptide.[3] To mitigate this, ensure a sufficient cleavage time (typically 2-4 hours) and an adequate volume of the cleavage cocktail.
Safety and Handling
This compound and its related reagents require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle reagents, especially volatile ones like TFA and piperidine, in a well-ventilated fume hood.
-
Storage: Store this compound in a tightly closed container in a cool, dry place to prevent degradation.[11][12]
Conclusion
This compound is a versatile and indispensable reagent for the beginner peptide chemist. Its strategic design, particularly the acid-labile tert-butyl ester, makes it a cornerstone of the robust and widely adopted Fmoc/tBu SPPS strategy. A thorough understanding of its chemical principles, practical application, and potential pitfalls, as outlined in this guide, will empower researchers to confidently and successfully synthesize glycine-containing peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 38024-18-9 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Glycine tert-Butyl Ester Hydrochloride | 27532-96-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. H-Gly-OtBu·HCl | CAS#:27532-96-3 | Chemsrc [chemsrc.com]
- 10. Glycine tert-butyl ester 97 27532-96-3 [sigmaaldrich.com]
- 11. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 12. Glycine tert butyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]
- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Tert-butyl Group: A Linchpin in Glycine-Centric Synthesis Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of organic synthesis, particularly in the assembly of peptides and complex molecular architectures, the strategic use of protecting groups is paramount. Among these, the tert-butyl (tBu) group stands out for its unique steric and electronic properties, which render it an invaluable tool for the temporary masking of reactive functional groups. This technical guide provides a comprehensive exploration of the multifaceted role of the tert-butyl protecting group in the context of glycine, the simplest α-amino acid. We will delve into the causality behind its widespread adoption, from the foundational principles of orthogonal protection in peptide synthesis to its application in the synthesis of novel chemical entities. This guide will offer field-proven insights into the introduction and cleavage of tBu groups on both the carboxyl and amino termini of glycine, supported by detailed mechanistic discussions and established experimental protocols.
The Strategic Imperative for Protecting Groups in Glycine Chemistry
Glycine, with its dual amine and carboxylic acid functionalities, presents a classic challenge in chemical synthesis: how to selectively engage one reactive site while the other remains inert. Protecting groups are the chemist's answer to this challenge, acting as temporary molecular shields that can be installed and later removed under specific conditions.[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily cleavable without affecting other parts of the molecule.[2]
The tert-butyl group, in the form of a tert-butyl ester (-OtBu) for the carboxyl group and a tert-butyloxycarbonyl (-Boc) group for the amino group, has emerged as a cornerstone in modern synthetic strategies involving glycine.[3][4] Its efficacy is rooted in its acid lability, providing a crucial element of orthogonality in synthetic schemes.[5][6]
Orthogonal Protection: The Power of the Fmoc/tBu Strategy
In the realm of solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is a dominant paradigm.[6][7] This approach leverages the differential stability of two distinct classes of protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile tert-butyl-based groups for the side chains and the C-terminus.[1][5]
This orthogonality is the linchpin of successful peptide synthesis, allowing for the sequential deprotection and coupling of amino acids to build a peptide chain. The Fmoc group is cleaved under mild basic conditions (typically with piperidine), leaving the tBu-protected functionalities intact.[5][6] Conversely, the tBu groups are stable to these basic conditions but are readily removed during the final acidolytic cleavage from the solid support, typically with strong acids like trifluoroacetic acid (TFA).[6][8]
Diagram: The Orthogonal Fmoc/tBu Strategy in Peptide Synthesis
Caption: Logical flow of the Fmoc/tBu orthogonal strategy.
Protection of Glycine's Carboxyl Group as a Tert-butyl Ester
The protection of glycine's carboxylic acid as a tert-butyl ester (Gly-OtBu) is a common strategy to prevent its participation in unwanted reactions, particularly during peptide bond formation where the amino group of another amino acid is the intended nucleophile.
Rationale and Mechanistic Insight
The tert-butyl ester is favored due to its steric hindrance, which effectively shields the carboxyl group from nucleophilic attack under neutral or basic conditions. The mechanism of its acid-catalyzed cleavage involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid. This cation is typically scavenged to prevent side reactions.[8]
Diagram: Acid-Catalyzed Deprotection of Glycine Tert-butyl Ester
Caption: Simplified mechanism of tert-butyl ester cleavage.
Synthesis of Glycine Tert-butyl Ester Hydrochloride
A common laboratory-scale synthesis involves the reaction of glycine with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[9]
Table 1: Comparison of Synthesis Parameters for Glycine Tert-butyl Ester Hydrochloride [9]
| Parameter | Condition 1 | Condition 2 |
| Solvent | tert-Butyl acetate | tert-Butyl acetate |
| Acid Catalyst | Perchloric acid | Perchloric acid |
| Temperature | 0-10 °C | 15-20 °C |
| Reaction Time | 48-72 hours | 48-24 hours |
| Yield | Not specified | Not specified |
Note: The patent provides a general framework rather than specific yield data for direct comparison.
Protection of Glycine's Amino Group as a Tert-butyloxycarbonyl (Boc) Derivative
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[10] Boc-glycine is a key building block in many synthetic endeavors, including peptide synthesis and the development of pharmaceutical intermediates.[3][11]
Rationale and Mechanistic Insight
The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[12][13] The mechanism is a nucleophilic acyl substitution where the amino group of glycine attacks one of the carbonyl carbons of (Boc)₂O.[12]
The Boc group's stability to a wide range of reagents, except for strong acids, makes it an excellent choice for orthogonal protection schemes.[14] Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid proceeds via the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[8][15]
Diagram: Introduction of the Boc Protecting Group
Caption: Synthesis of Boc-protected glycine.
Experimental Protocol: Synthesis of Boc-Gly-Gly-OH
The following is a representative protocol for the solution-phase synthesis of Boc-Gly-Gly-OH.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve glycylglycine (H-Gly-Gly-OH) in an aqueous solution of sodium carbonate.
-
Reaction: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) dropwise to the glycylglycine solution at a controlled temperature of 20-30°C.
-
Work-up:
-
After the reaction is complete, perform an initial extraction with an organic solvent like methyl tertiary-butyl ether (MTBE) to remove unreacted (Boc)₂O and byproducts. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 with concentrated hydrochloric acid.
-
-
Product Extraction and Isolation:
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the organic layer with water.
-
Concentrate the ethyl acetate layer under reduced pressure to precipitate the white solid product.
-
-
Drying: Filter the solid and dry to obtain the final product, Boc-Gly-Gly-OH.
Selective Deprotection Strategies
In complex syntheses, it may be necessary to selectively remove one tert-butyl group in the presence of another. For instance, the selective deprotection of a tert-butyl ester in the presence of a Boc group is a significant challenge.[16]
Recent research has explored various reagents to achieve this selectivity. For example, a system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile has been shown to selectively cleave tert-butyl esters while leaving the N-Boc group intact.[16][17] Another approach utilizes zinc bromide (ZnBr₂) in dichloromethane, although its effectiveness can be substrate-dependent.[18][19] Conversely, conditions have been developed using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate to selectively remove the Boc group in the presence of a tert-butyl ester.[15]
Conclusion: The Enduring Utility of the Tert-butyl Group in Glycine Chemistry
The tert-butyl protecting group, in its various forms, is an indispensable tool for chemists working with glycine and its derivatives. Its robustness under a wide range of conditions, coupled with its clean and efficient removal under acidic conditions, provides the foundation for elegant and effective synthetic strategies. From its central role in the orthogonal Fmoc/tBu approach to solid-phase peptide synthesis to its application in the construction of complex organic molecules, the tert-butyl group empowers researchers to navigate the challenges of multi-step synthesis with precision and control. As the demand for novel peptides and glycine-containing pharmaceuticals continues to grow, the strategic application of the tert-butyl protecting group will undoubtedly remain a cornerstone of innovation in the field.
References
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- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of H-Gly-OtBu AcOH: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Glycine tert-butyl ester acetate
Introduction: The Critical Role of Solubility in a Versatile Building Block
In the realm of peptide synthesis and pharmaceutical development, the strategic use of protected amino acids is fundamental to achieving high-purity, and high-yield target molecules. Glycine tert-butyl ester acetate (H-Gly-OtBu AcOH) is a key building block, offering the temporary protection of the carboxylic acid functionality of glycine. This protection prevents unwanted side reactions during peptide chain elongation. The choice of the salt form, in this case, the acetate salt, can significantly influence the compound's handling and reactivity, with solubility being a paramount consideration. Poor solubility can lead to challenges in reaction kinetics, purification, and overall process efficiency. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in various solvent systems and providing a framework for its practical application.
Physicochemical Properties of this compound
Understanding the solubility of this compound begins with an appreciation of its molecular structure and resulting physicochemical properties. The molecule incorporates a polar amino group, a non-polar tert-butyl ester group, and an acetate counter-ion. This combination of features gives the molecule an amphiphilic character.
| Property | Value (Predicted) | Significance for Solubility |
| Molecular Formula | C8H17NO4[1] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 191.22 g/mol [1] | Essential for preparing solutions of known molarity. |
| pKa of Amino Group | ~7.7 | The amino group will be predominantly protonated at neutral and acidic pH, enhancing solubility in polar protic solvents. |
| pKa of Acetic Acid | ~4.76 | The acetate counter-ion contributes to the overall polarity and ionic character of the salt. |
| logP | ~0.5 | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting solubility in both polar and some organic solvents. |
Understanding the Factors Governing Solubility
The solubility of this compound is a multifactorial property governed by the interplay between the solute and the solvent. The key factors are outlined below.
Caption: Key factors influencing the solubility of this compound.
Expected Solubility in Common Laboratory Solvents
While precise quantitative solubility data for this compound is not widely published, we can predict its behavior in different solvent classes based on its physicochemical properties and the general principles of amino acid salt solubility.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to exhibit good solubility in polar protic solvents. The ionic nature of the acetate salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amino group and the acetate ion can participate in hydrogen bonding with protic solvents, facilitating the formation of a stable solvation shell. The solubility in water is expected to be pH-dependent, with higher solubility at a pH below the pKa of the amino group, where it is fully protonated.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Moderate to good solubility is anticipated in polar aprotic solvents. These solvents have high dielectric constants, which can effectively solvate the ionic components of the salt. However, the lack of acidic protons in these solvents means that hydrogen bonding with the solute is less pronounced compared to protic solvents.
Non-polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected in non-polar solvents. The large difference in polarity between the ionic solute and the non-polar solvent results in weak solute-solvent interactions that cannot overcome the lattice energy of the solid salt.
Chlorinated Solvents (e.g., Dichloromethane): Limited solubility is expected in dichloromethane. While it is a polar aprotic solvent, its dielectric constant is lower than that of solvents like DMF or DMSO, making it less effective at solvating ionic species.
Summary of Expected Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Effective solvation of ions due to high dielectric constant. |
| Ethers | THF, Diethyl Ether | Low to Moderate | Moderate polarity but limited ability to solvate ions. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity; the tert-butyl ester may enhance miscibility. |
| Chlorinated | Dichloromethane (DCM) | Low | Lower dielectric constant compared to other polar aprotic solvents. |
| Hydrocarbons | Toluene, Hexane | Very Low | Mismatch in polarity leads to weak solute-solvent interactions. |
Experimental Protocol for Determining Thermodynamic Solubility
For researchers requiring precise solubility data for their specific applications, the following isothermal equilibrium shake-flask method is recommended. This protocol is designed to determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.[2]
Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another validated quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume or mass of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.[3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Data Presentation Workflow:
Caption: Workflow for experimental solubility determination.
Conclusion
References
An In-depth Technical Guide on the Safe Handling of Glycine tert-butyl ester acetate salt (H-Gly-OtBu·AcOH)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Overview
Glycine tert-butyl ester acetate salt is valued in organic synthesis, particularly in peptide chemistry, for its role as a protected amino acid derivative. The tert-butyl ester group provides a bulky protecting group for the carboxylic acid functionality of glycine, while the acetate salt form can improve solubility and handling characteristics compared to the free base.
| Identifier | Information |
| Chemical Name | Glycine tert-butyl ester acetate salt |
| Synonyms | H-Gly-OtBu·AcOH, tert-Butyl glycinate acetate |
| CAS Number | 38024-18-9[1][2] |
| Molecular Formula | C₆H₁₃NO₂·C₂H₄O₂[1][2] |
| Molecular Weight | 191.22 g/mol [1][2] |
| Structure | A salt formed between the amino group of glycine tert-butyl ester and the carboxyl group of acetic acid. |
Hazard Identification and GHS Classification
The hazard profile of H-Gly-OtBu·AcOH is a composite of the hazards associated with Glycine tert-butyl ester and acetic acid. The primary contributor to the acute hazards is the acetic acid component.
Synthesized Hazard Assessment:
Based on its components, H-Gly-OtBu·AcOH should be handled as a substance that is corrosive and may cause severe skin burns and eye damage . It may also cause respiratory irritation.
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 1A (based on acetic acid)[3][4]
-
Serious Eye Damage/Eye Irritation: Category 1 (based on acetic acid)[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, based on potential for dust/aerosol generation and the irritant nature of both components)[5]
Hazard Statements (Anticipated):
Precautionary Statements (Recommended):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER/doctor.[3]
Safe Handling and Storage Protocols
Given the corrosive nature of the acetic acid component, stringent adherence to safe handling and storage protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
-
Ventilation: Always handle H-Gly-OtBu·AcOH in a certified chemical fume hood to minimize inhalation of any dust or aerosol.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: A lab coat, along with chemical-resistant gloves (butyl rubber is recommended for acetic acid), is required.[3]
-
Respiratory Protection: For situations with a potential for high dust or aerosol concentrations, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[4][6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Incompatibilities: Segregate from strong oxidizing agents, bases, and metals.[7]
Emergency Procedures
A clear and practiced emergency plan is critical when working with corrosive materials.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Accidental Release Measures
A calm and systematic approach is necessary to mitigate spills.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place in a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Follow the procedure for small spills, using non-sparking tools.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Physical and Chemical Properties
The physical and chemical properties of H-Gly-OtBu·AcOH are important for its safe handling and use in experimental design.
| Property | Value | Source |
| Appearance | White to off-white powder | [2] |
| Melting Point | 52 - 54 °C | [2] |
| Solubility | Soluble in water | Inferred from components |
| Odor | Pungent, vinegar-like | Inferred from acetic acid |
Stability and Reactivity
Understanding the stability and reactivity of H-Gly-OtBu·AcOH is fundamental to preventing hazardous reactions.
-
Reactivity: As a salt of a weak acid and a weak base, it can react with strong acids or strong bases. The acetic acid component is corrosive and can react with metals.[7]
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Heat, moisture, and incompatibles.[7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[7]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Toxicological Information
No specific toxicological data is available for H-Gly-OtBu·AcOH. The information below is based on the properties of its components.
-
Acute Toxicity: The primary concern is the corrosive nature of acetic acid, which can cause severe burns upon contact.[6] Ingestion can lead to severe damage to the gastrointestinal tract.[6]
-
Chronic Toxicity: Prolonged or repeated exposure may cause erosion of dental enamel and chronic inflammation of the respiratory tract.
Experimental Workflow and Safety Decision Making
Visualizing workflows can enhance safety awareness and procedural accuracy.
Workflow for Safe Weighing and Dispensing
Caption: A stepwise workflow for the safe weighing and dispensing of H-Gly-OtBu·AcOH.
Spill Response Decision Tree
Caption: A decision tree for responding to spills of H-Gly-OtBu·AcOH.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using H-Gly-OtBu AcOH
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt) in solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical role of the tert-butyl (OtBu) protecting group. This guide is structured to empower users with the technical expertise to perform efficient and high-fidelity peptide synthesis.
Introduction: The Strategic Importance of H-Gly-OtBu in Fmoc/tBu SPPS
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed.[1] The methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing.[3]
Within the landscape of SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely adopted due to its use of milder cleavage conditions compared to the older Boc/Bzl strategy.[4] This strategy relies on an orthogonal protection scheme: the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups, predominantly tert-butyl derivatives, are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[1][5]
This compound plays a crucial, albeit specific, role in this synthetic landscape. While most amino acids are introduced with Nα-Fmoc protection, this compound, which has a free amino group, is primarily utilized in scenarios such as solution-phase fragment condensation prior to coupling on the solid support. The tert-butyl ester protects the C-terminal carboxyl group of glycine, preventing its unwanted participation in coupling reactions. The acetate counter-ion serves to stabilize the free amine. Understanding the properties of the OtBu protecting group is fundamental. It is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final acidic cleavage of the peptide from the resin.[5][6]
Materials and Reagents
Amino Acid Derivatives and Resins
-
This compound: (Glycine tert-butyl ester acetate salt)
-
Fmoc-protected amino acids: Standard and side-chain protected derivatives (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, etc.).
-
Solid Support (Resin): Wang resin is a standard choice for the synthesis of peptide acids due to its acid-labile linker.[7] Other resins like Rink Amide can be used for peptide amides. A typical substitution level for general use is 0.5-1.2 mmol/g.[8]
Solvents
-
N,N-Dimethylformamide (DMF): Peptide synthesis grade.
-
Dichloromethane (DCM): Reagent grade.
-
Piperidine: Reagent grade.
-
Methanol (MeOH): Reagent grade.
-
Cold Diethyl Ether: Anhydrous.
Coupling and Activation Reagents
The choice of coupling reagent is critical for efficient peptide bond formation and minimizing racemization.[9]
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt to suppress racemization. The urea byproduct of DIC is soluble, making it suitable for SPPS.[10] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient and fast-acting. Byproducts are soluble. Widely used in automated and manual SPPS.[9][11] |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings.[9] |
Deprotection and Cleavage Reagents
-
Fmoc Deprotection: 20% Piperidine in DMF (v/v).
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA) and scavengers. The composition of the cocktail is critical and depends on the peptide sequence.[12]
Experimental Protocols
The following protocols provide a step-by-step guide for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.
General SPPS Workflow
The entire process of adding one amino acid can be visualized as a cycle.
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Resin Preparation and Swelling
Causality: Proper swelling of the resin is crucial as it allows reagents to penetrate the polymer matrix, ensuring that reactive sites are accessible for subsequent chemical steps.
-
Place the desired amount of resin (e.g., Wang resin) in a reaction vessel.
-
Add DMF to cover the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: First Amino Acid Loading (Example: Fmoc-Gly-OH on Wang Resin)
Causality: The first amino acid is covalently linked to the resin via an ester bond. This step establishes the C-terminus of the peptide. The use of activating agents like DIC and a catalyst like DMAP facilitates this esterification.
-
Swell the Wang resin in DCM as described above.
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 eq.) in DMF/DCM.
-
Add DIC (3-5 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents.
-
Dry the resin under vacuum.
Protocol 3: The SPPS Cycle (Chain Elongation)
This cycle is repeated for each amino acid to be added to the peptide sequence.
Step A: Fmoc Deprotection
Causality: The Fmoc group is removed by a base-mediated elimination mechanism, typically using piperidine, to expose the N-terminal amine for the next coupling reaction.[4]
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
Step B: Amino Acid Coupling
Causality: An activated carboxyl group of the incoming Fmoc-amino acid reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond.[11] Using an excess of the activated amino acid drives the reaction to completion.[2]
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add a base, such as DIPEA (6-10 eq.), to the activation mixture. Allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (resin remains colorless or yellow) indicates a complete reaction.
-
Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection
Causality: A strong acid, typically TFA, is used to cleave the ester linkage anchoring the peptide to the Wang resin and simultaneously remove the acid-labile side-chain protecting groups (like OtBu).[5][7] Scavengers are critical to "scavenge" or trap the reactive carbocations (e.g., t-butyl cations) generated during this process, preventing them from modifying sensitive residues like Cysteine, Tryptophan, or Methionine.[13][14]
Table 2: Common TFA Cleavage Cocktails
| Cocktail Composition (v/v) | Target Residues / Purpose | Reference |
| TFA / H₂O / TIPS (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. | [14] |
| TFA / Thioanisole / H₂O / TIPS (80:8:2:10) | Recommended for peptides containing Cys to prevent S-tert-butylation. | [15] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides containing multiple sensitive residues. | [14] |
| TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol |
Cleavage Procedure:
-
Wash the final, fully-assembled peptide-resin with DCM and dry it thoroughly under vacuum.[16]
-
Place the dried resin in a reaction vessel.
-
Add the appropriate pre-chilled cleavage cocktail (e.g., Reagent K, approx. 10 mL per 0.5 g of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[12][17]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small additional volume of fresh TFA (2-3x) and combine the filtrates.[17]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If the Kaiser test is positive after the coupling step, indicating free amines, the coupling should be repeated (double coupling). For sterically hindered amino acids or "difficult sequences," using a more potent coupling reagent like HATU or extending the reaction time may be necessary.[18]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide side product under both basic (Fmoc deprotection) and acidic conditions.[1] Adding HOBt to the piperidine deprotection solution can help mitigate this.
-
Racemization: Histidine is particularly susceptible to racemization during coupling. Using imidazole π-nitrogen protection (e.g., Fmoc-His(Trt)-OH) and avoiding prolonged activation times is crucial.[19]
-
Alkylation during Cleavage: Failure to use the correct scavengers can lead to side reactions. For example, t-butyl cations can alkylate the thiol group of Cysteine or the indole ring of Tryptophan.[13][20] Always choose a cleavage cocktail tailored to your peptide's sequence.
Conclusion
The successful synthesis of peptides via SPPS is a multi-faceted process that relies on a sound understanding of the underlying chemistry and adherence to validated protocols. The use of protected amino acids like this compound within the broader Fmoc/tBu strategy showcases the importance of orthogonal protection schemes. By carefully selecting resins, coupling reagents, and cleavage conditions, and by understanding the rationale behind each experimental step, researchers can consistently and efficiently synthesize high-purity peptides for a wide range of applications in science and medicine.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of H-Gly-OtBu AcOH in Advanced Peptide Synthesis
Introduction: The Strategic Role of Glycine and C-Terminal Protection in Peptide Synthesis
Glycine, the simplest amino acid, imparts unique conformational flexibility to peptide backbones. Its incorporation can be crucial for designing peptides with specific secondary structures, linkers, or active-site motifs. In the landscape of chemical peptide synthesis, particularly the widely adopted Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, precise control over reactive functional groups is paramount.[1][2] This strategy relies on the orthogonal protection of the temporary Nα-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the permanent protection of side-chain functionalities with acid-labile groups, such as the tert-butyl (tBu) group.[3]
The tert-butyl ester (OtBu) is a robust protecting group for carboxylic acids, valued for its high stability across a wide range of reaction conditions, yet it is cleanly removable under moderate acidic conditions.[4] H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt) is a key reagent that leverages this protective group. However, its free N-terminus means it is not used for standard, stepwise chain elongation in SPPS, which requires an Nα-Fmoc protected amino acid. Instead, this compound finds its application in more advanced strategies, primarily in the solution-phase synthesis of dipeptide or polypeptide fragments that are subsequently incorporated into a solid-phase synthesis workflow. This guide provides a detailed exploration of this advanced application, explaining the rationale and methodology for researchers, scientists, and drug development professionals.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
Chemical and Physical Properties
The data below pertains to the active component, Glycine tert-butyl ester, and its common salt forms.
| Property | Value | Source(s) |
| Chemical Name | Glycine tert-butyl ester acetate salt | - |
| Synonyms | This compound | - |
| CAS Number | 38024-18-9 | [5] |
| Molecular Formula | C₈H₁₇NO₄ (C₆H₁₃NO₂ · C₂H₄O₂) | [5] |
| Molecular Weight | 191.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Solubility | Soluble in water and methanol. | [7][8] |
| Storage Temp. | -20°C, store under inert gas. | [5][7] |
Note: The hydrochloride salt (H-Gly-OtBu·HCl, CAS: 27532-96-3) is also commonly used and possesses similar reactivity.[9][10][][12]
Handling and Safety
As with all laboratory reagents, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.[13][14][15]
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or fume hood. Keep away from heat and sources of ignition.[13][14]
-
Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[16][17]
Core Application: Dipeptide Fragment Synthesis and Incorporation
The primary strategic use of this compound is in the solution-phase synthesis of a dipeptide fragment (e.g., Fmoc-Xaa-Gly-OtBu). This approach is particularly valuable for:
-
Overcoming Difficult Couplings: Coupling certain amino acids to a resin-bound glycine can be sterically hindered or prone to side reactions. Creating the dipeptide in solution, where reaction kinetics are often more favorable, can circumvent this issue.
-
Reducing Aggregation: Certain peptide sequences are prone to aggregation on the solid support during SPPS, leading to failed synthesis. Incorporating a pre-synthesized dipeptide can break up these problematic sequences.
-
Enhancing Purity: The dipeptide fragment can be purified to a high degree before being introduced into the SPPS workflow, potentially leading to a purer final crude peptide.
The overall workflow involves two main stages: (1) Solution-phase synthesis of the dipeptide, and (2) Coupling of the purified dipeptide onto the peptide-resin.
Detailed Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Ala-Gly-OtBu
This protocol details the synthesis of a model dipeptide fragment. "Ala" (Alanine) can be substituted with another desired amino acid (Xaa).
4.1. Rationale & Causality The protocol begins by neutralizing the acetate salt of H-Gly-OtBu to generate the free amine, which is the active nucleophile. In a separate vessel, the carboxylic acid of the incoming Fmoc-Ala-OH is activated using an aminium-based coupling reagent like HATU. HATU is chosen for its high efficiency and low racemization risk, as it forms a highly reactive HOAt ester.[18] DIPEA, a sterically hindered non-nucleophilic base, is used to facilitate both the neutralization and activation steps without causing unwanted side reactions.[1]
4.2. Materials
-
This compound (1.0 eq)
-
Fmoc-Ala-OH (1.05 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
4.3. Step-by-Step Methodology
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature. This solution contains the neutralized, free amine of glycine tert-butyl ester.
-
Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.05 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this mixture and stir for 5 minutes at 0°C to pre-activate the amino acid.
-
Coupling: Add the activated Fmoc-Ala-OH solution from step 2 to the neutralized H-Gly-OtBu solution from step 1. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure Fmoc-Ala-Gly-OtBu fragment.
Protocol 2: Incorporating the Dipeptide Fragment into SPPS
This protocol assumes a standard SPPS workflow is already in progress on a resin support (e.g., Rink Amide resin).
4.1. Rationale & Causality The purified dipeptide fragment is now treated as a single, large amino acid derivative. The SPPS cycle begins with the standard deprotection of the N-terminal Fmoc group on the growing peptide-resin using piperidine.[2] The dipeptide's carboxylic acid is then activated in situ using the same principles as a single amino acid and coupled to the newly freed N-terminus on the resin.[1] A molar excess of the dipeptide and coupling reagents is used to drive the reaction to completion, a core principle of solid-phase synthesis.[19]
4.2. Materials
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-Ala-Gly-OtBu (synthesized in Protocol 1) (3-5 eq relative to resin loading)
-
HATU (3-5 eq)
-
DIPEA (6-10 eq)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
4.3. Step-by-Step Methodology
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Repeat with a second 7-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-Ala-Gly-OtBu dipeptide (3-5 eq) and HATU (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin in the reaction vessel.
-
-
Coupling Reaction: Agitate the resin mixture for 2-4 hours at room temperature. The extended time accounts for the bulkier nature of the dipeptide.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) to remove excess reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a recoupling step (repeating steps 4-6) may be necessary.
Final Cleavage and Deprotection of the OtBu Group
Once the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the OtBu ester, must be removed.
5.1. Mechanism and Rationale The tert-butyl ester is cleaved by acidolysis, typically using Trifluoroacetic Acid (TFA).[20] The mechanism involves protonation of the ester oxygen followed by the elimination of a stable tert-butyl cation.[4] This cation is a potent electrophile and can alkylate sensitive amino acid side chains, particularly Tryptophan (Trp) and Methionine (Met).[20] To prevent these side reactions, "scavengers" are included in the cleavage cocktail.[20] Triisopropylsilane (TIS) is a common scavenger that effectively reduces the tert-butyl cation to isobutane. Water is also included to aid in the cleavage process.
5.2. Standard Cleavage Protocol
-
Preparation: Wash the final peptide-resin with DCM (5x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail, commonly TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and organic byproducts.
-
Drying: Dry the resulting white peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 38024-18-9 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- 8. 27532-96-3 | H-Gly-OtBu·HCl | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 9. 27532-96-3|H-Gly-OtBu.HCl|BLD Pharm [bldpharm.com]
- 10. peptide.com [peptide.com]
- 12. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. uwm.edu [uwm.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Covalent Attachment of the First Amino Acid to Merrifield Resin
Introduction: The Foundational Step of Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by the Nobel laureate R. Bruce Merrifield, has revolutionized the way peptides are created.[1][2][3][4] The entire process hinges on a foundational principle: the growing peptide chain is covalently anchored to an insoluble polymer support (a resin) while synthesis proceeds one amino acid at a time.[2][3][4] This approach simplifies the purification process immensely, as excess reagents and by-products are removed by simple filtration and washing.[1][5][6]
The inaugural and arguably most critical step in SPPS is the quantitative and stable attachment of the first C-terminal amino acid to the resin.[1][7] Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, remains a widely used solid support for this purpose, particularly in Boc-based synthesis strategies.[2][8] This document provides a detailed protocol and scientific rationale for the loading of the first amino acid onto Merrifield resin.
Reagent Selection: The Imperative of a Free Carboxyl Group
A common point of confusion in SPPS is the selection of the appropriate amino acid derivative for the initial loading step. The chemistry of attachment to Merrifield resin is a nucleophilic substitution (SN2) reaction.[2][9] The resin provides the electrophile—the benzylic chloride group (Resin-CH₂Cl). The incoming amino acid must, therefore, provide the nucleophile.
In this reaction, the nucleophile is the carboxylate anion of the N-α-protected amino acid. It is chemically imperative that the amino acid possesses a free carboxylic acid group to be deprotonated and subsequently attack the chloromethyl group of the resin, forming a stable benzyl ester bond.
The user-specified reagent, H-Gly-OtBu·AcOH (Glycine tert-butyl ester acetate salt), is unsuitable for this purpose. In this molecule, the carboxylic acid functionality is already protected as a tert-butyl ester (-OtBu). Without a free carboxylic acid, the necessary nucleophile cannot be generated, and the esterification reaction with the resin cannot occur.
Therefore, this guide will proceed using a standard, N-α-protected glycine with a free carboxylic acid, such as Boc-Gly-OH or Fmoc-Gly-OH , as the correct starting material for this protocol.
The Cesium Salt Method: A Robust Protocol for High-Yield Loading
The Gisin method, which utilizes the cesium salt of the N-protected amino acid, is a highly effective and widely adopted protocol for attaching the first amino acid to Merrifield resin.[8][10] The cesium carboxylate is more soluble and a more potent nucleophile than its sodium or potassium counterparts, which facilitates a more efficient reaction, often leading to higher loading yields.[11]
Materials and Reagents
| Reagent/Material | Purpose |
| Merrifield Resin (1% DVB) | Solid Support |
| N-α-Boc-Glycine (Boc-Gly-OH) | First amino acid (N-protected) |
| Cesium Carbonate (Cs₂CO₃) | Base for cesium salt formation |
| N,N-Dimethylformamide (DMF) | Reaction and washing solvent |
| Methanol (MeOH) | Solvent for salt formation and washing |
| Dichloromethane (DCM) | Resin swelling and washing solvent |
| Deionized Water (H₂O) | Solvent for salt formation |
| Reaction Vessel with Shaker/Stirrer | To perform the reaction |
| Sintered Glass Funnel | For resin filtration and washing |
Experimental Workflow Diagram
Caption: Workflow for loading the first amino acid onto Merrifield resin via the Cesium Salt Method.
Step-by-Step Protocol
Part A: Preparation of the Boc-Glycine Cesium Salt
-
Dissolution: In a round-bottom flask, dissolve the Boc-Gly-OH (1.0-1.2 equivalents relative to the resin's chlorine substitution) in methanol (approx. 5 mL/mmol). Add a small amount of deionized water (approx. 0.5 mL/mmol).[8][10]
-
Neutralization: Titrate the solution carefully to a neutral pH (pH ≈ 7.0) using a 20% aqueous solution of cesium carbonate. Monitor the pH with a pH meter or pH strips.
-
Drying: Remove the solvents by rotary evaporation. To ensure the salt is completely anhydrous, which is critical for the reaction's success, perform at least two azeotropic distillations by adding N,N-dimethylformamide (DMF, approx. 2.5 mL/mmol) and evaporating to dryness under reduced pressure at ~45°C.[8][10] The final product should be a dry, white powder.
Part B: Resin Swelling and Coupling Reaction
-
Resin Swelling: Place the Merrifield resin (1.0 equivalent) in a suitable reaction vessel. Add DMF (approx. 6-8 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[6][8][10] Proper swelling is essential for making the reactive chloromethyl sites within the polymer matrix accessible.[6]
-
Coupling: Add the completely dry Boc-Gly-Cs⁺ salt to the swollen resin.
-
Reaction: Secure the vessel on an orbital shaker or use a mechanical stirrer. Heat the mixture to 50°C and allow it to react for 24 hours.[8][10][12]
Part C: Resin Washing and Drying
-
Filtration: After the reaction is complete, allow the vessel to cool to room temperature. Filter the resin using a sintered glass funnel.
-
Washing Sequence: Wash the resin thoroughly to remove unreacted starting material and cesium salts. A typical, rigorous washing sequence is as follows:[8][10][12]
-
3x with DMF
-
3x with 50% (v/v) aqueous DMF
-
3x with 50% (v/v) aqueous Methanol
-
3x with Methanol
-
3x with Dichloromethane (DCM)
-
In each wash, use enough solvent to create a slurry and agitate for several minutes before filtering.
-
-
Drying: Dry the washed resin in a vacuum oven or desiccator, preferably over a desiccant like KOH or P₂O₅, until a constant weight is achieved.[12]
Mechanism of Action: SN2 Esterification
The loading reaction is a classic bimolecular nucleophilic substitution (SN2). The cesium carbonate in the preparation step deprotonates the carboxylic acid of Boc-Gly-OH, forming the cesium carboxylate. This salt is a potent nucleophile that attacks the electrophilic carbon of the chloromethyl group on the Merrifield resin. The chloride ion is displaced as the leaving group, resulting in the formation of a stable benzyl ester linkage between the glycine and the resin.
Caption: SN2 reaction mechanism for loading Boc-Glycine onto Merrifield resin.
Determination of Resin Loading (Substitution)
After drying the resin to a constant weight, it is crucial to determine the loading level, or substitution, which is typically expressed in mmol/g.
-
Gravimetric Analysis: The most straightforward method is to calculate the loading based on the weight gain of the resin.
-
Formula: Loading (mmol/g) = [ (W_final - W_initial) / (MW_AA - MW_leaving_group) ] / W_final * 1000
-
Where: W_final = final weight of resin, W_initial = initial weight of resin, MW_AA = molecular weight of the protected amino acid, MW_leaving_group = molecular weight of HCl (conceptually). A more accurate calculation considers the mass of the entire attached molecule.
-
-
Quantitative Cleavage (Indirect Method): A known mass of the dried, loaded resin is subjected to cleavage conditions (e.g., strong acid like TFA or HF). The cleaved amino acid in the supernatant is then quantified using techniques like UV-Vis spectroscopy (after derivatization) or HPLC against a standard curve.
Summary of Key Protocol Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Amino Acid | 1.0 - 1.5 equivalents (relative to resin Cl⁻) | Using a slight excess can help drive the reaction to completion. |
| Base | Cesium Carbonate (Cs₂CO₃) | Forms a highly nucleophilic and soluble carboxylate salt, improving reaction efficiency.[11] |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvent for swelling polystyrene resins and for dissolving the cesium salt.[8][13] |
| Temperature | 50°C | Provides sufficient energy to overcome the activation barrier without causing significant side reactions.[8][10][12] |
| Time | 24 hours | Ensures the reaction proceeds to a high yield, especially given the heterogeneous nature of the reaction.[8][10] |
| Resin Swelling | Mandatory (30-60 min in DMF) | Crucial for exposing the reactive chloromethyl sites within the polymer matrix for reaction.[6][14] |
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
in situ neutralization of H-Gly-otbu acoh for coupling
Application Note & Protocol Guide
Topic: In Situ Neutralization of H-Gly-OtBu·AcOH for Peptide Coupling
For: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note
In modern peptide synthesis, efficiency and purity are paramount. The traditional approach of isolating a free amine after salt removal introduces an extra step and, more critically, risks side reactions, particularly for sensitive substrates. This guide is designed to provide a comprehensive framework for employing in situ neutralization of Glycine tert-butyl ester acetate salt (H-Gly-OtBu·AcOH). This technique, which combines neutralization and coupling into a single, seamless step, not only streamlines the workflow but also significantly enhances coupling efficiency and minimizes by-product formation. By understanding the underlying principles and mastering the protocols herein, you will be equipped to tackle challenging couplings with greater confidence and success.
Introduction: The Rationale for In Situ Neutralization
Peptide synthesis involves the sequential formation of amide bonds between amino acids. Amino acid building blocks are typically supplied as salts, such as hydrochlorides (·HCl) or, in this case, acetate salts (·AcOH), to improve their stability and shelf-life. Before coupling, the protonated α-amino group must be deprotonated to generate the free, nucleophilic amine required for amide bond formation.
The conventional method involves a distinct neutralization step with a base, followed by filtration or extraction to remove the resulting salt, and then the addition of the coupling reagents and the next amino acid. However, this approach has several drawbacks:
-
Increased Risk of Side Reactions: The isolated free amine, especially of a small, unhindered amino acid ester like H-Gly-OtBu, is prone to self-condensation or cyclization to form diketopiperazines.
-
Reduced Efficiency: It adds time-consuming steps to the overall synthesis cycle.
-
Aggregation Issues in SPPS: In solid-phase peptide synthesis (SPPS), a separate neutralization step can lead to peptide chain aggregation on the resin, hindering subsequent coupling.[1][2]
In situ neutralization elegantly circumvents these issues by generating the free amine in the presence of the activated carboxylic acid component.[3][4][5] A non-nucleophilic base is added to the reaction mixture containing the amino acid salt, the N-protected amino acid, and the coupling reagent. The base neutralizes the amino acid salt, and the liberated, highly reactive free amine immediately participates in the coupling reaction. This minimizes the lifetime of the free amine in solution, thereby suppressing potential side reactions.[6][7]
Mechanism and Core Principles
The process hinges on the simultaneous activation of the carboxyl group and the deprotonation of the amine. The key is to use a base that is strong enough to deprotonate the ammonium salt but not so strong or nucleophilic that it interferes with the coupling reagents or causes significant racemization of the activated amino acid.
The general sequence of events in an in situ neutralization coupling is as follows:
-
The N-protected amino acid's carboxyl group is activated by a coupling reagent (e.g., HATU, HBTU, EDC).
-
The amino acid ester salt (H-Gly-OtBu·AcOH) is present in the same pot.
-
A tertiary amine base, typically sterically hindered and non-nucleophilic, is introduced.
-
The base deprotonates the ammonium acetate salt, liberating the free amine of H-Gly-OtBu.
-
The newly formed, nucleophilic free amine immediately attacks the activated ester of the N-protected amino acid to form the desired peptide bond.
Visualization: In Situ Neutralization & Coupling Workflow
Caption: Workflow for in situ neutralization and coupling.
Choosing the Optimal Base: A Comparative Analysis
The choice of base is critical for the success of the reaction. An ideal base should be:
-
Non-nucleophilic: To avoid reacting with the activated ester.
-
Sufficiently Basic: To effectively deprotonate the ammonium salt (pKa of the conjugate acid should be higher than that of the ammonium species, typically ~9-10).
-
Sterically Hindered: To minimize side reactions, including racemization of the activated amino acid.
-
Soluble: In the chosen reaction solvent.
Below is a comparison of commonly used bases for in situ neutralization.
| Base | Structure | pKa (Conjugate Acid) | Steric Hindrance | Key Considerations & Insights |
| DIPEA / DIEA | N,N-Diisopropylethylamine | ~10.7 | High | The most common choice. Its high steric bulk prevents it from acting as a nucleophile. Highly effective for neutralizing salts and facilitating coupling with uronium/phosphonium reagents like HBTU and HATU.[2][8] |
| TMP | 2,4,6-Trimethylpyridine (Collidine) | ~7.4 | Moderate | Less basic than DIPEA. Can be advantageous when coupling highly sensitive or easily racemized amino acids, as its lower basicity can mitigate epimerization. |
| NMM | N-Methylmorpholine | ~7.4 | Low | Less sterically hindered than DIPEA, which can sometimes lead to side reactions. Its lower basicity makes it a milder choice, often used in carbodiimide-mediated couplings. |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | ~13.5 | Moderate | A very strong, non-nucleophilic base. While effective for deprotonation, its high basicity can significantly increase the risk of racemization, especially with sensitive residues.[1] Generally reserved for specific applications where weaker bases fail. |
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are recommended for optimal results.
Protocol 1: Solution-Phase Coupling using HBTU/DIPEA
This protocol describes the coupling of a generic N-protected amino acid with H-Gly-OtBu·AcOH in a solution phase.
Reagents & Materials:
-
N-Protected Amino Acid (e.g., Boc-L-Ala-OH)
-
H-Gly-OtBu·AcOH (Glycine tert-butyl ester acetate salt)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-Protected Amino Acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent).
-
Addition of Reagents: Add H-Gly-OtBu·AcOH (1.1 eq) to the solution, followed by HBTU (1.05 eq). Stir for 1-2 minutes to ensure dissolution.
-
Initiation via In Situ Neutralization: Add DIPEA (2.5 eq) dropwise to the stirred mixture. The initial 1.1 equivalents will neutralize the acetate salt, and the remainder will facilitate the coupling reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 20 volumes).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU/DIPEA
This protocol details the coupling of the next amino acid onto a resin-bound peptide where the N-terminal residue is Glycine, which was previously coupled as its tert-butyl ester and then deprotected. The principle of in situ neutralization is applied to the incoming amino acid salt.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin (e.g., H-Gly-Peptide-Resin)
-
Fmoc-Amino Acid-OH (e.g., Fmoc-L-Leu-OH)
-
HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
-
DIPEA
-
Anhydrous DMF
-
SPPS reaction vessel
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF. The N-terminal amine is now a free base on the resin.
-
Activation Mixture Preparation: In a separate vial, dissolve the incoming Fmoc-Amino Acid-OH (3-5 eq relative to resin loading) and HATU (3-5 eq) in anhydrous DMF.
-
In Situ Neutralization & Pre-activation: Add DIPEA (6-10 eq) to the activation mixture. Allow this mixture to pre-activate for 2-5 minutes.[10]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[10] A negative result (e.g., yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.
Visualization: Base Selection Logic
Caption: Decision logic for selecting a non-nucleophilic base.
Troubleshooting and Advanced Considerations
-
Incomplete Coupling: If monitoring indicates a stalled reaction, a second coupling (double coupling) may be performed. Ensure all reagents are anhydrous, as water can hydrolyze the active ester.
-
Racemization: While in situ neutralization with hindered bases minimizes racemization, it can still occur with sensitive residues (e.g., Cys, His). Using a milder base like collidine or adding an agent like HOBt (if using carbodiimides) can help suppress this.[11]
-
Acetylation Side Reaction: The acetate counter-ion (from H-Gly-OtBu·AcOH) can potentially be activated and lead to N-terminal acetylation, terminating the chain. While generally a minor issue with efficient uronium-based couplings, it is a known potential side reaction.[3][5] Using amino acid salts with non-nucleophilic counter-ions (like ·HCl or ·TFA) can eliminate this specific risk, though they require different neutralization stoichiometry.
-
Tert-Butyl Ester Stability: The tert-butyl (OtBu) ester protecting group is stable to the basic conditions of in situ neutralization but is labile to strong acids.[12] It is typically removed during the final cleavage from the resin in SPPS (using TFA) or in a dedicated deprotection step in solution-phase synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of H-Gly-OtBu AcOH in Boc-Protected Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of C-Terminal Protection in Boc-SPPS
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target peptides. The tert-butoxycarbonyl (Boc) protection strategy for the α-amino group remains a robust and widely utilized method, particularly in solid-phase peptide synthesis (SPPS). Within this framework, the protection of the C-terminal carboxylic acid is a critical first step, dictating the conditions for subsequent chain elongation and final cleavage. H-Gly-OtBu AcOH, or glycine tert-butyl ester acetate salt, serves as a vital building block in this context. The tert-butyl (OtBu) ester provides a sterically hindered and acid-labile protecting group for the carboxyl function of glycine, the simplest amino acid. This protection scheme is orthogonal to the Boc group, allowing for the selective removal of the N-terminal Boc group under moderately acidic conditions while the C-terminal OtBu ester remains intact.[1][2][3] The OtBu group's stability under the repetitive coupling and deprotection cycles of Boc-SPPS, followed by its clean removal during the final, strong acid-mediated cleavage from the resin, makes H-Gly-OtBu a cornerstone reagent for introducing a C-terminal glycine residue.[1][2]
These application notes provide a comprehensive guide to the effective utilization of this compound in Boc-protected peptide synthesis, covering solution-phase coupling to form Boc-Gly-Gly-OtBu, its application in fragment condensation strategies, and detailed protocols for ensuring successful synthesis campaigns.
The Causality Behind the Choice of Tert-Butyl Protection
The selection of the tert-butyl ester for C-terminal protection is a deliberate choice driven by several key chemical principles:
-
Acid Lability: The tert-butyl group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the resin in Boc-SPPS. This ensures simultaneous deprotection of the C-terminus along with acid-labile side-chain protecting groups.
-
Stability to Boc Deprotection: The OtBu ester is stable to the milder acidic conditions (e.g., 50% TFA in dichloromethane) used for the removal of the N-terminal Boc group in each cycle of peptide elongation.[4] This orthogonality is fundamental to the success of the Boc strategy.[2][3]
-
Steric Hindrance: The bulky nature of the tert-butyl group can help to minimize side reactions at the C-terminus, such as diketopiperazine formation, particularly in dipeptides.[5]
Core Applications of this compound
This compound is primarily employed in two key scenarios within the broader context of peptide synthesis:
-
Solution-Phase Synthesis of Dipeptides: It serves as the nucleophile (amine component) in the coupling with an N-Boc protected amino acid to form a protected dipeptide. This dipeptide can then be used in subsequent synthesis steps.
-
Fragment Condensation Strategies: In the synthesis of longer or more complex peptides, pre-synthesized, protected peptide fragments can be coupled together. A fragment with a C-terminal glycine tert-butyl ester can be a valuable intermediate in such convergent synthesis approaches.
Experimental Protocols
PART 1: Solution-Phase Synthesis of Boc-Gly-Gly-OtBu
This protocol details the coupling of Boc-Gly-OH with this compound to yield the protected dipeptide, Boc-Gly-Gly-OtBu. This dipeptide is a versatile building block for further peptide elongation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| Boc-Gly-OH | 175.18 | N-terminally protected amino acid |
| This compound | 191.24 | C-terminally protected amino acid |
| HBTU | 379.25 | Coupling Reagent |
| HOBt | 135.12 | Racemization Suppressor |
| DIPEA | 129.24 | Base |
| Anhydrous DMF | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| 1M HCl | - | Aqueous Wash |
| Saturated NaHCO₃ | - | Aqueous Wash |
| Brine | - | Aqueous Wash |
| Anhydrous Na₂SO₄ | - | Drying Agent |
Step-by-Step Protocol
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the acetate salt and liberate the free amine.[6] Stir the solution for 10-15 minutes at room temperature.
-
-
Activation of the Carboxylic Acid:
-
Coupling Reaction:
-
Add the activated Boc-Gly-OH solution to the flask containing the neutralized H-Gly-OtBu.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[7]
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Gly-OtBu.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure protected dipeptide.
-
Workflow Diagram: Solution-Phase Dipeptide Synthesis
Caption: Solution-phase synthesis of Boc-Gly-Gly-OtBu.
PART 2: Boc Deprotection for Further Elongation
To continue peptide chain synthesis, the N-terminal Boc group of the newly synthesized Boc-Gly-Gly-OtBu must be removed while leaving the C-terminal OtBu group intact.
Materials and Reagents
| Reagent | Purpose |
| Boc-Gly-Gly-OtBu | Protected dipeptide |
| Trifluoroacetic Acid (TFA) | Deprotection reagent |
| Dichloromethane (DCM) | Solvent |
| Saturated NaHCO₃ | Neutralization |
Step-by-Step Protocol
-
Deprotection:
-
Dissolve the purified Boc-Gly-Gly-OtBu in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes. The removal of the Boc group is an irreversible process due to the formation of gaseous byproducts.[9]
-
-
Removal of TFA:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with DCM (2-3 times) can help to remove residual TFA.
-
-
Neutralization:
-
The resulting product is the TFA salt of H-Gly-Gly-OtBu. For subsequent coupling reactions, this salt must be neutralized. This is typically done in situ in the next coupling step by adding a base such as DIPEA.
-
Orthogonality of Boc and OtBu Deprotection
The successful stepwise synthesis of peptides relies on the principle of orthogonal protection. The Boc and OtBu groups exemplify this principle.
Caption: Orthogonal deprotection of Boc and OtBu groups.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and analytical checkpoints.
-
TLC Monitoring: The progress of coupling reactions should be meticulously monitored by TLC. The disappearance of the limiting reagent (typically the amine component) and the appearance of the product spot confirm reaction completion.
-
Kaiser Test (for Solid-Phase): When adapting these principles to solid-phase synthesis, the Kaiser test is an invaluable tool for confirming the complete coupling to a free amine on the resin.[7] A negative test (yellow beads) indicates that the coupling is complete.
-
Mass Spectrometry: After each coupling and deprotection cycle, a small sample can be cleaved from the resin (in SPPS) or analyzed directly (in solution-phase) by mass spectrometry to confirm the expected molecular weight of the product. This provides definitive validation of each step.
Safety Considerations
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Coupling Reagents: Many coupling reagents (e.g., HBTU, HATU) can be sensitizers or irritants. Avoid inhalation of dust and skin contact.[10]
-
Solvents: DMF is a potential reproductive toxin. Handle with care and ensure adequate ventilation. DCM is a volatile solvent and a suspected carcinogen. Use within a fume hood.
-
General Practices: Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13] Handle all chemicals with appropriate caution and dispose of waste according to institutional guidelines.
Conclusion
This compound is a fundamental and indispensable reagent in the arsenal of the peptide chemist employing the Boc protection strategy. Its utility lies in the robust and orthogonal nature of the tert-butyl ester, which provides secure C-terminal protection throughout the iterative process of peptide chain elongation. Understanding the principles behind its use and adhering to validated protocols for coupling and deprotection are key to the successful synthesis of glycine-containing peptides. The methodologies outlined in these notes provide a reliable framework for researchers and drug development professionals to leverage this compound effectively in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. angenechemical.com [angenechemical.com]
- 11. peptide.com [peptide.com]
- 12. afgsci.com [afgsci.com]
- 13. fishersci.com [fishersci.com]
Application Note: Purification of Peptides Containing Glycine Tert-Butyl Ester
Abstract: The incorporation of glycine tert-butyl ester into peptide sequences is a valuable strategy in synthetic peptide chemistry, often utilized to modulate solubility or to serve as a precursor for subsequent modifications. However, the acid-labile nature of the tert-butyl ester protecting group presents a significant challenge for purification, as standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols employing trifluoroacetic acid (TFA) can lead to premature cleavage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful purification of peptides containing an intact glycine tert-butyl ester. We will explore method development strategies, detailed protocols for both RP-HPLC under mild conditions and flash chromatography, and troubleshooting advice to ensure high purity and yield of the target peptide.
The Challenge: Preserving the Integrity of the Tert-Butyl Ester
The tert-butyl (tBu) group is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] It is prized for its stability under the basic conditions required for Fmoc removal and its lability to strong acids like TFA, which facilitates its removal during the final cleavage of the peptide from the resin.[1] However, when the glycine tert-butyl ester is a desired final modification in the peptide, standard purification protocols become unsuitable.
The primary challenge lies in the acidity of the mobile phase modifier typically used in RP-HPLC for peptide purification. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common choice due to its effectiveness in protonating the peptide and improving peak shape.[2] Unfortunately, these conditions are often harsh enough to cause significant, if not complete, cleavage of the tert-butyl ester, leading to a mixture of the desired product and its deprotected form.
Therefore, a successful purification strategy must focus on maintaining a pH environment that is compatible with the stability of the tert-butyl ester while still providing adequate separation of the target peptide from synthesis-related impurities.
Pre-Purification Considerations
Before proceeding with preparative purification, a thorough analysis of the crude peptide is essential.
-
Crude Analysis: Analyze the crude peptide mixture using analytical RP-HPLC with a mild mobile phase (e.g., using formic acid instead of TFA) and mass spectrometry (LC-MS). This will provide information on the initial purity of the target peptide, the presence of the intact tert-butyl ester, and the nature of the impurities.
-
Solubility Testing: Determine the solubility of the crude peptide in various potential loading solvents. Peptides containing protecting groups are often more hydrophobic and may require organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) for complete dissolution.[3]
Purification Strategies and Protocols
Two primary chromatographic techniques are recommended for the purification of peptides with intact glycine tert-butyl esters: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with mild mobile phase modifiers and Reversed-Phase Flash Chromatography.
Strategy 1: Reversed-Phase HPLC with Mild Mobile Phase Modifiers
The key to successful RP-HPLC purification is the selection of a mobile phase modifier that provides good chromatography without cleaving the tert-butyl ester.
Instead of the standard 0.1% TFA, consider the following milder alternatives:
-
Formic Acid (FA): A 0.1% solution of formic acid in water and acetonitrile is a common choice for LC-MS applications and is significantly less acidic than TFA, making it more suitable for acid-sensitive peptides.
-
Ammonium Acetate or Ammonium Formate Buffers: These buffers can be used to maintain a stable pH in the range of 3 to 7.[4][5] A neutral pH is generally safe for tert-butyl esters. For acidic peptides, a neutral pH can also improve solubility.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 7.0 with acetic acid or ammonium hydroxide as needed.[6][7] Filter through a 0.22 µm membrane.
-
Mobile Phase B: Prepare a 10 mM ammonium acetate solution in HPLC-grade acetonitrile/water (e.g., 90:10 v/v). Adjust the pH to 7.0. Filter through a 0.22 µm membrane.
-
-
Column Selection and Equilibration:
-
A C18 stationary phase is generally a good starting point for peptide purification.[8]
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
-
Sample Preparation and Injection:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO, or Mobile Phase A with a small amount of organic solvent).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Develop a shallow gradient to ensure good separation of the target peptide from impurities. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the peptide and the integrity of the tert-butyl ester.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity specifications.
-
Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
-
| Parameter | Recommendation | Rationale |
| Mobile Phase Modifier | 0.1% Formic Acid or 10-50 mM Ammonium Acetate/Formate | Milder acidity compared to TFA to prevent cleavage of the tert-butyl ester.[9] |
| pH Range | 3.0 - 7.5 | Balances peptide protonation for good chromatography with the stability of the acid-labile ester. |
| Stationary Phase | C18 or C8 Reversed-Phase Silica | Standard choice for peptide separations, offering good retention and resolution.[8] |
| Gradient | Shallow, e.g., 1% B/minute | Improves resolution between the target peptide and closely eluting impurities.[10] |
Table 1: Recommended Starting Conditions for Mild RP-HPLC Purification.
Strategy 2: Reversed-Phase Flash Chromatography
Reversed-phase flash chromatography is a rapid and scalable alternative to preparative HPLC, particularly for purifying larger quantities of protected peptides.[1][11]
-
Cartridge and Mobile Phase Selection:
-
Use a C18 reversed-phase flash cartridge.
-
Employ a mild mobile phase system, such as water/acetonitrile with 0.1% formic acid.
-
-
Method Development on Analytical HPLC:
-
Develop an optimized gradient on an analytical HPLC system first to determine the approximate elution conditions for the target peptide.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF.
-
Alternatively, perform a dry load by adsorbing the dissolved peptide onto a small amount of silica gel or other suitable sorbent.
-
-
Purification:
-
Equilibrate the flash cartridge with the starting mobile phase composition.
-
Load the sample and run the gradient.
-
Collect fractions based on the UV detector signal.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the fractions by analytical LC-MS.
-
Pool the pure fractions and lyophilize.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Premature Cleavage of Tert-Butyl Ester | Mobile phase is too acidic. | Switch to a milder modifier (e.g., formic acid to ammonium acetate). Increase the pH of the buffered mobile phase. |
| Poor Peak Shape | Suboptimal mobile phase pH or modifier concentration. | Screen different mobile phase modifiers and pH values. For basic peptides, a slightly acidic to neutral pH often improves peak shape. |
| Low Recovery | Peptide precipitation on the column or poor solubility in the mobile phase. | Ensure the peptide is fully dissolved before injection. A small percentage of DMSO in the sample can help. Use a shallower gradient. |
| Co-elution of Impurities | Insufficient resolution. | Optimize the gradient by making it shallower. Try a different stationary phase (e.g., C8 or phenyl). Consider a two-step orthogonal purification strategy.[12] |
Table 2: Troubleshooting Guide for the Purification of Peptides with Glycine Tert-Butyl Ester.
Conclusion
The successful purification of peptides containing a glycine tert-butyl ester is achievable with careful consideration of the acid-labile nature of this protecting group. By avoiding the standard use of TFA in RP-HPLC and instead employing milder mobile phase modifiers like formic acid or buffered systems at a controlled pH, the integrity of the tert-butyl ester can be preserved. Reversed-phase flash chromatography offers a valuable alternative for rapid and scalable purification. Thorough analytical characterization of the crude material and purified fractions is paramount to ensuring the desired product quality. The protocols and strategies outlined in this application note provide a robust framework for researchers to overcome the challenges associated with purifying these sensitive molecules.
References
- 1. Alternative strategies for purification of fully protected peptides using flash chromatography [morressier.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. tandfonline.com [tandfonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. hplc.eu [hplc.eu]
- 9. biotage.com [biotage.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. italianpeptidesociety.it [italianpeptidesociety.it]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of H-Gly-OtBu AcOH
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt). This document serves as a centralized resource for researchers, chemists, and drug development professionals encountering solubility challenges with this common peptide synthesis building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Foundational Understanding of this compound
Before troubleshooting, it is crucial to understand the chemical nature of the reagent. Solubility issues often arise from a mismatch between the solute's properties and the chosen solvent system.
Q1: What is the chemical structure of this compound, and how does it influence its solubility?
A: this compound is an ionic salt. It is formed from the reaction between the free amine of Glycine tert-butyl ester (H-Gly-OtBu), which is a base, and acetic acid (AcOH). This structure has three key features that dictate its solubility:
-
Glycine Backbone: The fundamental amino acid structure.
-
tert-Butyl (OtBu) Ester: A bulky, non-polar protecting group on the C-terminus. This group increases the molecule's lipophilicity or "greasiness."
-
Ammonium Acetate Salt: The N-terminal amine is protonated by acetic acid, forming an ammonium cation, while the acetate serves as the counter-anion. This ionic salt characteristic makes the molecule significantly more polar than its free amine counterpart.
The molecule thus possesses both a non-polar (tert-butyl group) and a highly polar, ionic (ammonium acetate) region. The overall solubility is dominated by the ionic salt characteristic, meaning it will preferentially dissolve in polar solvents that can stabilize the charged ions.
Caption: Formation of the polar this compound salt.
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses the most common solubility problems in a practical, question-and-answer format.
Q2: I am unable to dissolve this compound in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Why is this happening?
A: This is the most frequently encountered issue and stems from a fundamental principle of solubility: "like dissolves like." this compound is a salt, making it highly polar and ionic. Solvents like DCM and THF are considered non-polar or weakly polar. There is a significant polarity mismatch, preventing the solvent from effectively solvating the ammonium and acetate ions. The energy required to break the ionic lattice of the salt is not compensated by the weak interactions with the solvent molecules.
To achieve solubility, you must either change the solvent to a more polar one or modify the solute to make it less polar.
Q3: What are the recommended solvents for directly dissolving this compound?
A: For direct dissolution, polar solvents are required. The hydrochloride salt of glycine tert-butyl ester, which has similar properties, is known to be soluble in polar solvents like water and methanol.[1][2][3] Based on this and general principles, the following solvents are recommended as a starting point.
| Solvent | Type | Polarity | Recommendation & Comments |
| Dimethylformamide (DMF) | Polar Aprotic | High | Primary Recommendation. Widely used in peptide synthesis, excellent for dissolving polar salts. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Excellent alternative to DMF, with a higher boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent solvent, but can be difficult to remove and may interfere with some downstream reactions. |
| Methanol (MeOH) | Polar Protic | High | Good solubility is expected.[1] Use with caution; may lead to transesterification under basic or acidic conditions, though unlikely at RT. |
-
Weigh the required amount of this compound into a clean, dry flask.
-
Add the chosen polar solvent (e.g., DMF) to achieve the target concentration.
-
Stir the mixture vigorously at room temperature using a magnetic stir bar for 10-15 minutes.
-
Visually inspect for complete dissolution. If minor particulates remain, gentle warming (to 30-40°C) can be attempted, but is often unnecessary with the correct solvent.
Q4: My reaction must be performed in a less polar solvent like DCM. How can I solubilize the this compound?
A: When the reaction solvent is fixed and non-polar, you must modify the solute. The strategy is to convert the highly polar salt back into its less polar free amine form (H₂N-Gly-OtBu) in-situ. This is achieved by adding a non-nucleophilic organic base.
This process works by disrupting the acid-base equilibrium. The added base is stronger than the free amine of glycine ester and will deprotonate the ammonium cation, scavenging the acetic acid and leaving the now-neutral and DCM-soluble free amine.
Caption: Logical workflow for solubilizing this compound in non-polar solvents.
-
Suspend the this compound in the required volume of anhydrous DCM in your reaction flask.
-
While stirring, add 1.0 to 1.1 equivalents of Diisopropylethylamine (DIPEA).
-
Continue stirring at room temperature. The suspension should clarify into a homogeneous solution within 5-10 minutes as the free amine is formed.
-
The solution now contains the active H-Gly-OtBu reagent and is ready for the next step of your synthesis (e.g., addition of an activated amino acid).
Q5: Can I use a co-solvent mixture to improve solubility?
A: Yes, a co-solvent approach is a viable alternative. This involves using a minimal amount of a strong, polar solvent to dissolve the salt, followed by dilution with the primary, less-polar reaction solvent. This method is useful when you want to avoid adding a liquid base to your reaction.
-
In a small vial, dissolve the this compound in a minimal volume of DMF (e.g., 5-10% of the final reaction volume). Stir until a clear solution is obtained.
-
In the main reaction flask, add the bulk of your less polar solvent (e.g., DCM).
-
Transfer the concentrated DMF solution from step 1 into the main reaction flask with vigorous stirring.
-
Observation: The compound should remain in solution. Note that this alters the overall polarity of your reaction medium, which may influence reaction kinetics.
Part 3: Summary of Strategies & Advanced FAQs
Comparative Overview of Solubilization Techniques
| Strategy | Primary Mechanism | Recommended Solvents | Pros | Cons |
| Direct Dissolution | Matching solute/solvent polarity | DMF, NMP, DMSO | Simple, direct, introduces no extra reagents. | Requires using a highly polar solvent system. |
| In-Situ Neutralization | Chemical conversion to free amine | DCM, THF, CH₃CN | Allows use in non-polar solvents; fast. | Introduces a stoichiometric amount of base and its corresponding salt byproduct. |
| Co-Solvent Method | Physical dissolution in a strong solvent, then dilution | DMF/DCM, DMSO/THF | Avoids adding extra base; precise control. | Creates a mixed solvent system which may affect the reaction; may not be suitable for all systems. |
Advanced FAQs
-
Q: Is the acetate (AcOH) salt different from the more common hydrochloride (HCl) salt?
-
A: Both provide the H-Gly-OtBu cation. The key difference is the counter-anion and its acidity. Acetic acid (pKa ~4.75) is a much weaker acid than HCl (pKa < 0).[4] The HCl salt is therefore more acidic and may require a stronger or greater quantity of base for neutralization. The choice can be critical in pH-sensitive reactions.
-
-
Q: Can I use an inorganic base like sodium bicarbonate for neutralization?
-
A: It is not recommended for in-situ neutralization in organic solvents. Inorganic bases have very poor solubility in solvents like DCM and THF, leading to a slow, inefficient, and multiphasic reaction that is difficult to control. Stick to soluble organic bases like DIPEA or 2,4,6-Collidine.
-
-
Q: I tried Protocol 2, but my solution is still cloudy. What should I do?
-
A: First, ensure your reagents and solvent are anhydrous. Water can interfere with solubility. Second, confirm you added at least one full equivalent of base. If cloudiness persists, it may indicate low-quality starting material or insoluble impurities. In this case, you may consider filtering the solution through a syringe filter before adding it to the main reaction.
-
References
Technical Support Center: Troubleshooting and Preventing Side Reactions with H-Gly-OtBu AcOH
Welcome to the technical support center for H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block in peptide synthesis and other applications. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experiments effectively.
Part 1: Foundational Knowledge (FAQs)
This section addresses the most frequently asked questions about the fundamental properties and handling of this compound.
Q1: What exactly is this compound, and why is the acetate salt often preferred over the hydrochloride salt?
A1: this compound is the acetate salt of glycine tert-butyl ester. The core molecule consists of the amino acid glycine, where the carboxylic acid group is protected as a tert-butyl (OtBu) ester. The free N-terminal amine is protonated and forms a salt with an acetate anion.
The choice of the counter-ion (acetate vs. chloride) is a critical experimental detail. While the hydrochloride (HCl) salt is also common, the acetate salt is often preferred for several reasons:
-
Corrosion: Chloride ions can be corrosive to stainless steel components in synthesizers and HPLC systems over time.
-
Solubility: The acetate salt can sometimes offer different solubility profiles in organic solvents compared to the HCl salt.
-
Reaction Compatibility: In certain sensitive coupling reactions, the presence of a non-nucleophilic and weakly basic acetate counter-ion is considered more benign than the chloride ion. Acetic acid can react with glycine to form this salt, providing a stable, solid form of the amino acid ester.[1][2]
Q2: What are the correct storage and handling procedures for this compound to ensure its stability and purity?
A2: Proper storage is crucial for maintaining the integrity of the reagent. This compound is generally stable, but like most amino acid derivatives, it should be handled with care to prevent degradation.
-
Storage Temperature: The compound should be stored in a tightly sealed container at low temperatures, typically between 2°C and 8°C. Some suppliers recommend storage at or below 5°C.[3]
-
Moisture: The material is hygroscopic. It is critical to store it in a dry environment, preferably in a desiccator, and to minimize its exposure to atmospheric moisture when weighing. Water can hydrolyze the tert-butyl ester, especially under acidic or basic conditions.
-
Incompatibilities: Avoid strong oxidizing agents.[3]
Part 2: Troubleshooting Guide: Common Side Reactions
This section provides in-depth, question-and-answer-based troubleshooting for the most common side reactions encountered during synthesis.
Problem 1: Diketopiperazine (DKP) Formation
Q: My synthesis yield is unexpectedly low after the second amino acid coupling. HPLC/MS analysis shows a major byproduct with a mass corresponding to the cyclic dipeptide, cyclo(Gly-Xaa). What is happening and how can I prevent it?
A: You are observing diketopiperazine (DKP) formation, one of the most significant side reactions in peptide synthesis, particularly at the dipeptide stage.[4][5]
Causality: After the successful coupling of the second amino acid, the N-terminal protecting group (e.g., Fmoc) is removed, exposing a free amine. This amine can perform an intramolecular nucleophilic attack on the ester carbonyl of the first residue (in this case, the tert-butyl ester of glycine). This reaction forms a highly stable six-membered ring (the diketopiperazine), which cleaves the dipeptide from the resin support (in SPPS) or consumes the dipeptide ester in solution-phase synthesis.[6][7] This side reaction is especially prevalent when Glycine or Proline are in either of the first two positions of the peptide sequence.[4][7]
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Troubleshooting & Prevention:
-
Resin Choice (for SPPS): Utilize a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the N-terminal amine from reaching the ester linkage, significantly suppressing DKP formation.[4]
-
Immediate Coupling: After the deprotection of the second amino acid, proceed immediately to the coupling of the third amino acid. Do not leave the deprotected dipeptide-resin sitting for extended periods.
-
Use Dipeptide Building Blocks: A highly effective strategy is to bypass the problematic dipeptide stage altogether by using a pre-formed, protected dipeptide (e.g., Fmoc-Xaa-Gly-OH) in your first coupling step to the resin.
-
In Situ Neutralization (Boc Chemistry): If using Boc-based synthesis, employ in situ neutralization protocols where the neutralization and coupling steps are combined, minimizing the time the free amine is available for cyclization.[4]
Problem 2: Racemization of the Coupled Amino Acid
Q: My final peptide product shows a significant diastereomeric impurity. How is this possible if I'm coupling to achiral Glycine?
A: While H-Gly-OtBu is achiral, the chiral amino acid you are coupling to it can lose its stereochemical integrity during the activation step of the coupling reaction. This is known as racemization or epimerization.[4][5]
Causality: The activation of the carboxylic acid of your Fmoc-protected amino acid (to form an active ester, for example) makes the alpha-proton more acidic. Under basic conditions required for coupling, this proton can be abstracted, leading to the formation of a planar enolate or a symmetric oxazolone intermediate. Re-protonation can then occur from either face, resulting in a mixture of L- and D-isomers.[8][9]
Troubleshooting & Prevention:
-
Use Additives: The most common and effective method is to include racemization-suppressing additives in your coupling reaction. These additives form active esters that are less prone to oxazolone formation. The choice of additive is critical.
-
Optimize Base Selection: The base used during coupling plays a major role. For amino acids prone to racemization, consider using a weaker, non-nucleophilic base.
-
Choice of Coupling Reagent: Modern uronium/aminium-based coupling reagents are generally preferred over carbodiimides alone for their efficiency and lower racemization risk when used with additives.
Table 1: Comparison of Coupling Reagents & Additives for Minimizing Racemization
| Reagent/Additive Class | Examples | Racemization Risk | Key Considerations & Causality |
|---|---|---|---|
| Carbodiimides | DIC, DCC | High (without additive) | Forms a highly reactive O-acylisourea intermediate that can rapidly rearrange to an N-acylurea or form an oxazolone.[9] |
| Benzotriazole Additives | HOBt, HOAt, 6-Cl-HOBt | Low | These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and couples efficiently. HOAt is generally considered superior to HOBt.[9][10] |
| Oxime Additives | OxymaPure® | Very Low | Forms highly reactive, yet stable active esters. Often shows superior racemization suppression compared to HOBt, especially for sensitive amino acids like Cysteine and Histidine.[10] |
| Uronium/Aminium Reagents | HBTU, HATU, HCTU, COMU | Low (contain a built-in additive) | These reagents activate the carboxylic acid to form an active ester in situ. HATU (containing HOAt) is generally more reactive and provides better suppression than HBTU (containing HOBt).[9][11] |
| Bases | DIPEA, NMM, sym-Collidine | Varies | DIPEA is a strong base and can increase racemization risk. For sensitive couplings, the weaker base NMM or sym-Collidine is recommended.[9] |
Problem 3: Incomplete Coupling & Deletion Sequences
Q: My HPLC analysis shows a significant peak corresponding to a peptide that is missing a glycine residue. My Kaiser test after coupling was inconclusive. What is causing this deletion and how can I ensure complete coupling?
A: Incomplete coupling is a frequent challenge in SPPS, leading to deletion sequences that can be difficult to purify away from the desired product.[12][13]
Causality: The primary cause is often the inability of the activated amino acid to access the free N-terminal amine of the growing peptide chain. This can be due to:
-
Steric Hindrance: The incoming amino acid or the N-terminus of the peptide chain may be sterically bulky.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures (e.g., beta-sheets) via hydrogen bonding. This aggregation physically blocks the reactive sites, a common issue in poly-glycine sequences.[12]
-
Insufficient Activation/Time: The coupling reaction may not have gone to completion due to suboptimal reagents or insufficient reaction time.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Troubleshooting & Prevention:
-
Double Coupling: After the initial coupling reaction time, drain the reagents and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.[12]
-
Solvent Choice: Switch from the standard solvent DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. For severe aggregation, adding chaotropic agents like DMSO can be very effective at disrupting secondary structures.[4][12]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), often with the aid of a microwave peptide synthesizer, can disrupt hydrogen bonds and accelerate reaction kinetics.[12]
-
Monitor with a reliable test: The Kaiser test is excellent for detecting primary amines but can give false negatives with N-terminal proline. Use the chloranil or isatin test for secondary amines in such cases.[14]
Problem 4: Side-Chain Alkylation During Final Cleavage
Q: After the final TFA cleavage and purification, my mass spec data shows my peptide plus an additional 56 Da, particularly on Tryptophan or Cysteine residues. What is this modification?
A: The +56 Da mass shift corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side reaction caused by the tert-butyl cation generated during the cleavage of your H-Gly-OtBu ester and any other t-butyl-based protecting groups (e.g., Boc, Trt(tBu), Ser(tBu)).[15]
Causality: During cleavage with a strong acid like trifluoroacetic acid (TFA), the tert-butyl ester is protonated and subsequently cleaves to release the free carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[16][17] This cation is a powerful electrophile and will readily attack any nucleophilic side chains in your peptide, with Tryptophan, Cysteine, and Methionine being the most susceptible.[16][18]
Troubleshooting & Prevention:
The only reliable way to prevent this is to "scavenge" the reactive cations as they are formed. This is achieved by adding a scavenger cocktail to your TFA cleavage solution.
Table 2: Common Scavengers for TFA Cleavage and Their Functions
| Scavenger | Typical % (v/v) | Target Side Reaction | Mechanism of Action |
|---|---|---|---|
| Triisopropylsilane (TIS) | 1-5% | t-butylation, Tritylation | Acts as a reducing agent via hydride transfer, quenching the carbocations to form inert isobutane.[15] |
| Water (H₂O) | 2.5-5% | t-butylation | Traps carbocations to form tert-butanol. Also helps with the solubility of the peptide. |
| Thioanisole | 2-5% | t-butylation, sulfoxide reduction (Met) | An aromatic scavenger that is readily alkylated by the cations. Also helps reduce any oxidized methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | t-butylation, Trityl group removal | A thiol-based scavenger that traps cations. Particularly effective for protecting Cysteine and removing some protecting groups. |
| Dithiothreitol (DTT) | 2.5% | t-butylation, disulfide reduction | Another thiol scavenger that is effective at trapping cations and keeping Cysteine residues in their reduced state.[15][16] |
Part 3: Key Experimental Protocols
These protocols represent best practices for key steps involving H-Gly-OtBu.
Protocol 1: Standard Coupling of an Fmoc-Amino Acid to H-Gly-OtBu-Resin (SPPS)
This protocol assumes a 0.2 mmol scale synthesis using a standard Fmoc/tBu strategy.
-
Resin Preparation: Start with 1.0 g of H-Gly-OtBu-functionalized resin (e.g., loaded 2-chlorotrityl resin, 0.2 mmol/g). Swell the resin in dichloromethane (DCM), then in dimethylformamide (DMF) for 20-30 minutes each.
-
Amino Acid Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 eq., 0.6 mmol) and an activating agent such as HATU (2.9 eq., 0.58 mmol) in DMF (approx. 3 mL). Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (6 eq., 1.2 mmol). Allow the solution to pre-activate for 2-5 minutes at room temperature.[11]
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (clear/yellow beads) indicates the absence of free primary amines and a complete reaction.[11]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.
Protocol 2: Final TFA Cleavage and Deprotection with a Scavenger Cocktail
This protocol is for cleaving the final peptide from the resin and removing all acid-labile side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5-7 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For a 1 g scale of resin, you will need approximately 10 mL of the cocktail.
-
Cleavage Reaction: Add the chilled cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The exact time can vary depending on the specific protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Concentrate the TFA solution under a gentle stream of nitrogen to about 10-20% of its original volume. Precipitate the crude peptide by adding it dropwise to a large volume (e.g., 40-50 mL) of ice-cold diethyl ether.
-
Isolation: A white precipitate of the peptide should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Coupling of H-Gly-OtBu AcOH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the incomplete coupling of Glycine tert-butyl ester acetate salt (H-Gly-OtBu AcOH). Here, we provide in-depth, field-proven insights and practical solutions to ensure the success of your peptide synthesis endeavors.
Troubleshooting Guide: Addressing Specific Coupling Issues
This section is dedicated to pinpointing and resolving specific problems you may encounter during the coupling of this compound.
Question 1: My coupling reaction with this compound is showing low yield and the presence of starting material. What are the likely causes?
Answer:
Incomplete coupling of this compound can stem from several factors, often related to the nature of the reactants and reaction conditions. Here are the primary culprits and how to address them:
-
Insufficient Basicity to Neutralize the Acetate Salt: The amine component, H-Gly-OtBu, is provided as an acetate salt. The acetate (AcOH) counter-ion must be neutralized by a base to liberate the free, nucleophilic amine required for the coupling reaction.[1][2] If the base is too weak or used in an insufficient amount, a significant portion of the amine will remain protonated and unreactive.
-
Solution: Employ a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[3] It is crucial to use at least one equivalent of the base to neutralize the acetate salt, with a slight excess often being beneficial to also neutralize any acidic species generated from the activation of the carboxylic acid.
-
-
Suboptimal Activation of the Carboxylic Acid: The carboxylic acid partner must be efficiently activated to form a reactive species that is susceptible to nucleophilic attack by the glycine ester.[4][5] Inadequate activation will result in a sluggish or stalled reaction.
-
Solution: Choose a potent coupling reagent. For a seemingly simple amino acid like glycine, steric hindrance is not the primary issue, but efficient activation is still key.[6] Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are effective.[7][8] More modern onium salts like HATU, HBTU, or COMU offer higher reactivity and are excellent choices, especially if you suspect other issues are at play.[8][9][10]
-
-
Steric Hindrance from the Tert-Butyl Ester: While glycine itself is not sterically hindered, the bulky tert-butyl (OtBu) group can, in certain contexts and with particularly bulky coupling partners, present some steric challenge.[3][6]
Question 2: I've confirmed my reagents are sound, but my reaction monitoring (TLC/HPLC) still shows a sluggish reaction. What experimental conditions can I optimize?
Answer:
Beyond reagent choice, several environmental and procedural factors can significantly impact coupling efficiency.
-
Solvent Choice and Quality: The solvent plays a critical role in solubilizing reactants and intermediates.
-
Recommendation: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[7] Ensure your solvents are anhydrous, as water can hydrolyze the activated ester and quench the coupling reaction. Poor resin swelling in solid-phase peptide synthesis (SPPS) can also limit reagent access.[9][12]
-
-
Reaction Concentration: Dilute reaction mixtures can lead to slower reaction rates.
-
Recommendation: Ensure your reaction is sufficiently concentrated. Typical concentrations for solution-phase synthesis are in the range of 0.1-0.5 M.
-
-
Temperature Control: Most coupling reactions are performed at room temperature.
-
Recommendation: For challenging couplings, gentle heating (e.g., to 40-50°C) can sometimes improve the reaction rate.[3] However, be aware that elevated temperatures can also increase the risk of side reactions, such as racemization.[3] Conversely, some protocols recommend cooling the reaction to 0°C during the initial activation and addition of reagents to control the reaction exotherm and minimize side reactions.
-
Workflow for Troubleshooting Incomplete Coupling
Below is a logical workflow to diagnose and resolve incomplete coupling issues with this compound.
Caption: A step-by-step troubleshooting workflow for incomplete coupling.
Frequently Asked Questions (FAQs)
Question 1: How does the acetate counter-ion in this compound affect the coupling reaction compared to a hydrochloride (HCl) salt?
Answer:
The acetate counter-ion is generally considered more benign than trifluoroacetate (TFA), which can sometimes interfere with biological assays.[1][13] Compared to an HCl salt, acetate is a weaker acid's conjugate base. This means that while a base is still required for neutralization, the overall acidity of the salt is lower. In practice, the choice between acetate and hydrochloride salts often comes down to the specific requirements of the synthesis and the final application of the peptide. Both require at least one equivalent of a non-nucleophilic base to liberate the free amine for the coupling reaction.
Question 2: What are the best coupling reagents to use with this compound?
Answer:
The choice of coupling reagent is critical for an efficient reaction.[9] Below is a comparison of commonly used reagents.
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[7][8] | Byproducts can be difficult to remove (DCU is a precipitate, DIU is more soluble).[8] Often require an additive (HOBt, Oxyma) to suppress racemization.[7][8] |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU | High efficiency, fast reaction times, byproducts are water-soluble.[10] | Generally more expensive than carbodiimides. |
| Onium Salts (Immonium) | HATU, HCTU | Very high reactivity, excellent for difficult or sterically hindered couplings, low racemization.[7][8][9] | Higher cost. HATU can react with the N-terminus if used in large excess.[8] |
For a standard coupling with this compound, a carbodiimide like DIC with Oxyma Pure is often sufficient and cost-effective. For more challenging substrates or to ensure a high-yielding and fast reaction, HATU or HBTU are excellent choices.[8][9][10]
Question 3: How do I properly monitor the progress of my coupling reaction?
Answer:
Effective reaction monitoring is crucial to determine the endpoint and to troubleshoot incomplete reactions.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method for solution-phase synthesis. Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the limiting reagent (often the amine) has disappeared.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress by showing the consumption of reactants and the formation of the product.[14][15] This is the preferred method for accurate monitoring.
-
Kaiser Test (for Solid-Phase Synthesis): This is a colorimetric test used in SPPS to detect the presence of free primary amines on the resin.[9] A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete. A positive test (blue beads) signifies incomplete coupling, and a recoupling step may be necessary.[9][16]
Experimental Protocols
Protocol 1: Standard Solution-Phase Coupling of an N-Boc-Amino Acid to this compound using HATU
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir at room temperature for 15-20 minutes.
-
Activation: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Coupling: Add the activated amino acid solution to the neutralized H-Gly-OtBu solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography.
Protocol 2: The Kaiser Test for Monitoring Coupling in SPPS
-
Sample Preparation: Collect a small sample of resin beads (10-20 beads) from the reaction vessel after the coupling step and wash them thoroughly with DMF.
-
Reagent Addition: Place the beads in a small glass test tube and add:
-
2-3 drops of Reagent A (Ninhydrin in ethanol).
-
2-3 drops of Reagent B (Phenol in ethanol).
-
2-3 drops of Reagent C (KCN in pyridine).
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[9]
-
Observation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Negative result, indicating complete coupling.
-
Diagram of the Peptide Coupling Mechanism
The following diagram illustrates the general mechanism of peptide bond formation facilitated by a coupling reagent.
Caption: General mechanism of peptide bond formation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization with H-Gly-OtBu AcOH
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Subject: A Practical Guide to Minimizing Racemization in Peptide Couplings Involving C-Terminal Glycine tert-Butyl Esters
Introduction: The Challenge of Stereochemical Integrity
In peptide synthesis, maintaining the stereochemical integrity of each amino acid residue is paramount. The loss of chiral purity, known as racemization, can lead to the formation of diastereomeric impurities. These impurities are often difficult to separate from the target peptide and can have profound, unpredictable effects on its biological activity and therapeutic safety.[1][2] This guide provides in-depth technical advice and troubleshooting strategies focused on minimizing racemization, particularly when utilizing Glycine tert-butyl ester acetic acid salt (H-Gly-OtBu AcOH) as the C-terminal nucleophile. While glycine itself is achiral and cannot racemize, the preceding activated amino acid in the coupling step is highly susceptible, making careful control of reaction conditions essential.
Part 1: Understanding the Core Mechanism of Racemization
Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[2][3][4] This pathway is most relevant for N-acyl protected amino acids, where the peptide bond being formed creates the N-acyl group on the activated residue.
The Mechanism Unveiled:
-
Activation: The carboxyl group of the incoming N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide like DIC or a uronium salt like HATU). This creates a highly reactive species, such as an O-acylisourea intermediate.[2][5]
-
Oxazolone Formation: The peptide bond's carbonyl oxygen on the N-protecting group can perform an intramolecular nucleophilic attack on the activated carboxyl carbon. This cyclization forms the planar oxazolone ring.[3][4]
-
Loss of Chirality: The α-proton of the amino acid residue is now highly acidic due to the electron-withdrawing nature of the oxazolone ring. In the presence of a base, this proton is easily abstracted, forming a symmetric, achiral enolate intermediate.[4]
-
Reprotonation: Subsequent reprotonation of the enolate can occur from either face of the planar ring, leading to a mixture of the original L-amino acid and the undesired D-amino acid (epimerization).[4]
Urethane-based protecting groups like Fmoc and Boc are specifically designed to suppress this pathway, as the oxygen atom in the urethane linkage is less nucleophilic, making oxazolone formation less favorable.[6] However, under aggressive conditions, racemization can still occur.
Diagram: Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization during peptide coupling.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered when using this compound and aiming for high enantiomeric purity.
Q1: Why is H-Gly-OtBu often used? Does glycine pose a risk?
Glycine is achiral, meaning it has no stereocenter and therefore cannot racemize. This makes it an ideal C-terminal residue for segment condensation strategies, where a peptide fragment is activated. By activating a fragment ending in glycine, the risk of racemization for that C-terminal residue is eliminated. The tert-butyl (OtBu) ester provides robust side-chain protection that is stable to many common reaction conditions but is easily removed with mild acid (e.g., TFA) during final deprotection.[7]
Q2: What is the role of the acetic acid (AcOH) salt in this compound?
The acetic acid salt ensures that the primary amine of glycine is protonated, rendering it stable for storage and preventing side reactions like dimerization. Before the coupling reaction, this salt must be neutralized by a non-nucleophilic base (e.g., DIPEA, NMM) to free the amine, allowing it to act as a nucleophile and attack the activated carboxyl group of the incoming amino acid.
Q3: Which coupling reagents are best for minimizing racemization?
The choice of coupling reagent is critical.[1]
-
Carbodiimides (DIC, DCC, EDC): These are effective but notorious for causing significant racemization when used alone because the O-acylisourea intermediate they form is long-lived and prone to cyclizing into the oxazolone.[2][5] It is mandatory to use them with a racemization-suppressing additive. [6][8]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[6][9] They react with the carboxylic acid to form an active ester in situ, often based on HOBt or HOAt, which are less prone to racemization. HATU is often considered superior to HBTU, as the incorporated HOAt moiety is a more effective racemization suppressant than HOBt.[3][9]
-
Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these are highly efficient coupling reagents. PyBOP is a classic example that generally provides good results with low racemization.[10]
Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?
Additives are the cornerstone of racemization suppression, especially when using carbodiimides.[6][8][11] They function by rapidly converting the highly racemization-prone O-acylisourea intermediate into a more stable, yet still reactive, active ester.[2][12] This active ester is less susceptible to forming the oxazolone intermediate.[12]
-
HOBt (1-Hydroxybenzotriazole): The classic and still effective additive.[6][13]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization due to a neighboring group participation effect from the pyridine nitrogen.[8]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt that has proven to be an excellent racemization suppressor with performance often comparable or superior to HOBt.[2][6][12]
Q5: What is the influence of solvent and temperature?
-
Solvent: Solvent polarity can influence racemization rates. More polar solvents like DMF or NMP are standard in solid-phase synthesis and are generally acceptable.[14] However, for solution-phase couplings, less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may sometimes reduce racemization.[14][15]
-
Temperature: Higher temperatures accelerate all reactions, including the rate of racemization.[10][16] It is crucial to maintain controlled temperatures. Performing couplings at 0°C or even room temperature is standard practice.[17] Avoid excessive heating unless using specialized protocols like microwave synthesis, where temperatures must be carefully optimized and validated to limit epimerization.[18]
Q6: How does the choice of base affect the outcome?
Bases are required to neutralize amine salts (like this compound) and can be required for the activation step with uronium/phosphonium reagents. However, excess or strong bases can directly abstract the α-proton from the activated intermediate, promoting racemization.[10]
-
Recommended Bases: Use weaker or sterically hindered tertiary amines. N-Methylmorpholine (NMM) is often a good first choice.[10][17] Diisopropylethylamine (DIPEA) is very common but is more basic and can sometimes lead to higher racemization than NMM.[8]
-
Bases to Avoid: Avoid strong, non-hindered bases like Triethylamine (TEA) if racemization is a concern.[8]
-
Stoichiometry: Use the minimum amount of base necessary. For neutralizing an HCl or AcOH salt, 1.0 equivalent is typically sufficient. For coupling with reagents like HATU, 2.0 equivalents are often used.
Part 3: Quantitative Data Summary
The degree of racemization is highly dependent on the specific amino acid being coupled. Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[11][18][19] The following table provides a qualitative and quantitative comparison of common coupling conditions.
| Coupling Reagent | Additive | Relative Racemization Risk | Typical % D-Isomer (for sensitive residues) |
| DIC | None | Very High | > 10-20% |
| DIC | HOBt | Low | 1-5% |
| DIC | Oxyma | Very Low | < 1-2% |
| HBTU | None | Moderate | 2-8% |
| HATU | None | Low | < 2% |
| COMU | None | Very Low | < 1% |
Data is illustrative and compiled from general findings in peptide chemistry literature. Actual results will vary based on the specific amino acid, solvent, temperature, and base used.[19][20]
Part 4: Troubleshooting Guide & Workflow
If you have detected a significant diastereomeric impurity in your product, follow this workflow to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for High Racemization
Caption: A step-by-step decision tree for addressing racemization issues.
Part 5: Optimized Experimental Protocol
This protocol describes a robust, low-racemization coupling of an Fmoc-protected amino acid to this compound in solution phase.
Objective: To synthesize Fmoc-L-AA-Gly-OtBu with minimal epimerization of the L-AA residue.
Materials:
-
Fmoc-L-AA-OH (e.g., Fmoc-L-Phe-OH) (1.0 eq)
-
This compound (1.05 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.05 eq) and dissolve in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Neutralization: Cool the solution to 0°C using an ice bath. Add N-Methylmorpholine (NMM) (1.05 eq) dropwise while stirring. Stir for 10 minutes at 0°C.
-
Reagent Addition: In a separate flask, dissolve Fmoc-L-AA-OH (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM.
-
Activation and Coupling: Add the Fmoc-L-AA-OH/Oxyma solution to the neutralized glycine solution at 0°C. Begin stirring and add DIC (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amino acid.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with additional DCM.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by ¹H NMR, LC-MS, and chiral HPLC to confirm identity, purity, and determine the diastereomeric ratio (% D-isomer).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. nbinno.com [nbinno.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation in Peptides with C-Terminal Glycine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences terminating with a glycine residue. This guide is structured to provide not only troubleshooting protocols but also a deeper understanding of the underlying mechanisms, empowering you to make informed decisions in your experimental design.
The C-Terminal Glycine Conundrum: Why Aggregation Occurs
Peptides with a C-terminal glycine residue are notoriously prone to aggregation. This phenomenon is primarily driven by the unique conformational flexibility of glycine. Lacking a side chain, glycine residues can adopt a wider range of dihedral angles, which can facilitate the formation of highly ordered intermolecular β-sheet structures—the hallmark of many peptide and protein aggregates.[1][2][3]
One proposed mechanism for this is the formation of a "glycine zipper" motif, where Gly-XXX-Gly-XXX-Gly sequences in the C-terminal region of peptides, like the β-amyloid peptide, can drive the formation of toxic oligomers.[4] The small size of glycine allows for close packing of peptide backbones, promoting the hydrogen bonding that stabilizes these β-sheet structures.[2][3] This inherent tendency to form aggregated structures is a primary cause of synthetic difficulties and low solubility.[5]
Visualizing the Aggregation Pathway
The following diagram illustrates the proposed mechanism of β-sheet formation leading to aggregation in peptides with C-terminal glycine.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of amyloid toxicity based on β-sheet packing of Aβ40 and Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A glycine zipper motif mediates the formation of toxic β-amyloid oligomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
H-Gly-OtBu AcOH Purification: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this critical reagent. H-Gly-OtBu is a foundational building block in peptide synthesis, and its purity is paramount for successful downstream applications.[1] However, its unique physicochemical properties—high polarity, significant water solubility, and the labile nature of the tert-butyl ester group—present distinct purification hurdles.
This document provides in-depth, experience-driven troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities typically arise from starting materials, side reactions, or residual solvents. These include:
-
Residual Acetic Acid (AcOH): Often carried over from the salt formation step or used as a reaction solvent.
-
Unreacted Starting Materials: Such as tert-butyl chloroacetate or reagents from the amine synthesis.[2]
-
Glycine: Resulting from the premature cleavage (hydrolysis) of the tert-butyl ester.
-
Dipeptides (Gly-Gly-OtBu): Formed if the free amine of one molecule reacts with another.
-
Water: The compound is hygroscopic and readily absorbs moisture.
Identifying these impurities is crucial for selecting the right purification strategy. A proton NMR (¹H NMR) spectrum is highly effective for this, with characteristic peaks for acetic acid around 2.1 ppm and the tert-butyl group singlet around 1.5 ppm.[3][4]
Q2: My product is an oil or a sticky solid, not a crystalline powder. What went wrong?
This is a very common issue and is almost always caused by the presence of impurities that act as crystallization inhibitors.
-
Excess Acetic Acid: Residual acetic acid can form a eutectic mixture with the product, lowering its melting point and preventing solidification.
-
Water Content: The presence of water can lead to the formation of a syrup. H-Gly-OtBu salts are known to be hygroscopic.
-
Solvent Residues: Trapped organic solvents from the work-up (e.g., ethyl acetate, dichloromethane) can also prevent crystallization.
Solution: The primary goal is to rigorously remove residual acetic acid and water. This can be achieved by co-evaporation (azeotroping) with a non-polar solvent like heptane or toluene before attempting recrystallization.[5]
Q3: Why is removing acetic acid so difficult, and what is the best way to do it?
Acetic acid is challenging to remove by simple evaporation under reduced pressure due to its relatively high boiling point (118 °C) and its strong ionic interaction with the free amine of the glycine ester.
Recommended Methods:
-
Azeotropic Removal: After the main work-up, dissolve the crude product in a solvent like toluene or heptane and evaporate under reduced pressure. Repeating this process 2-3 times is highly effective at removing residual acetic acid and water.[5]
-
Basic Wash (Use with Extreme Caution): Washing an organic solution of the crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can neutralize and remove acetic acid.[6] However, this is risky. The tert-butyl ester is stable under mild basic conditions but can be susceptible to hydrolysis if the pH is too high or exposure is prolonged.[7][8] If you use this method, perform the wash quickly, at low temperatures (0-5 °C), and immediately proceed to drying and solvent removal.
Q4: Can I use a strong base like NaOH to wash out the acetic acid?
It is strongly advised not to use sodium hydroxide (NaOH) or other strong bases. The tert-butyl ester group is highly sensitive to strong basic conditions and will readily hydrolyze back to glycine, drastically reducing your yield.[7] Stick to mild bases like saturated sodium bicarbonate and only if absolutely necessary.
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low or No Yield After Aqueous Work-up and Extraction
Symptoms: After performing a liquid-liquid extraction (e.g., with ethyl acetate or DCM), the organic layer yields very little product upon concentration.
Root Cause Analysis: This issue stems from the high polarity and water solubility of H-Gly-OtBu as an acetate or hydrochloride salt.[9] As a salt, the compound has a high affinity for the aqueous phase, and a significant portion of the product may be lost if the extraction is not performed correctly.
Solutions & Protocol:
-
pH Adjustment: Do not perform the extraction under acidic conditions. The protonated amine makes the salt form extremely water-soluble. If you performed a wash, ensure the aqueous layer is neutral or very slightly basic (pH 7-8) before extraction, but avoid strong bases.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and "forcing" it into the organic layer.
-
Choice of Solvent: Use a more polar extraction solvent that is immiscible with water, such as ethyl acetate. While less polar solvents like diethyl ether are sometimes used, ethyl acetate is generally more effective for this polar molecule.[10]
-
Repeated Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single extraction with a large volume (e.g., 1 x 200 mL). This is mathematically more efficient at recovering the product.
Problem 2: Product Fails to Crystallize from Solution
Symptoms: After concentrating the purified product, it remains a persistent oil or syrup, even after prolonged drying under high vacuum.
Root Cause Analysis: As mentioned in the FAQs, this is due to impurities, primarily residual acetic acid and/or water. The key is to select a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[11]
Workflow Diagram: Troubleshooting Crystallization Failure
Caption: Troubleshooting flowchart for crystallization issues.
Problem 3: Persistent Impurities After Recrystallization
Symptoms: ¹H NMR or HPLC analysis shows that impurities remain even after one or more recrystallization attempts. The purity is not sufficient for high-stakes applications like GMP synthesis.
Root Cause Analysis: Some impurities may have very similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone. This is particularly true for structurally similar impurities like small peptides.
Solution: Flash Column Chromatography
For the highest purity, flash column chromatography on silica gel is the most effective method. Due to the polar nature of the free amine, special considerations are required.[12] The amine can streak on acidic silica gel, leading to poor separation. To mitigate this, the silica gel and eluent system must be neutralized.
Section 3: Detailed Purification Protocols
Protocol 3.1: High-Yield Recrystallization
This protocol assumes the crude product has been concentrated and azeotroped with toluene to remove the bulk of residual acetic acid and water.
Objective: To obtain crystalline this compound from a crude oil or amorphous solid.
Recommended Solvent System: Ethyl Acetate (EtOAc) / Heptane (or Hexane).
Methodology:
-
Dissolution: Place the crude oil/solid in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (heated to ~60-70 °C) dropwise while swirling until the product just fully dissolves. It is critical to use the absolute minimum volume of hot solvent to ensure the solution is saturated.[11]
-
Hot Filtration (Optional): If insoluble particulate impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Initiate Crystallization: Add hot heptane dropwise to the hot, clear EtOAc solution while swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.
-
Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Cooling (Critical Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not place it directly in an ice bath.[11]
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane (or the recrystallization solvent mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight. The expected melting point of the pure hydrochloride salt is around 141-143 °C; the acetate salt may have a different melting point.[9][13]
Protocol 3.2: Flash Column Chromatography for Ultra-High Purity
Objective: To purify this compound from stubborn, polar impurities when recrystallization is insufficient.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent System: Dichloromethane (DCM) / Methanol (MeOH) with a small amount of triethylamine (NEt₃). A typical gradient is 0% to 10% MeOH in DCM, with 0.5% NEt₃ throughout.
Methodology:
-
Slurry Preparation: Prepare the silica gel slurry in the initial eluent (e.g., DCM with 0.5% NEt₃). The addition of triethylamine is crucial to neutralize the acidic silica surface, preventing streaking of the basic amine product.[12]
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the DCM/MeOH mixture. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture (e.g., 100% DCM + 0.5% NEt₃). Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10%).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a ninhydrin solution to visualize the amine-containing product.[14]
-
Pooling and Concentration: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure.
-
Salt Conversion (if necessary): The product will be isolated as the free base. To convert it back to the acetate salt, dissolve the purified free base in a suitable solvent (like diethyl ether) and add one equivalent of acetic acid. The salt will typically precipitate and can be collected by filtration.
Workflow Diagram: General Purification Process
Caption: Overall workflow for the purification of this compound.
Section 4: Technical Data Summary
This section provides key data to aid in experimental design and troubleshooting.
Table 1: Solubility Characteristics of H-Gly-OtBu Salts
| Solvent | Solubility | Comments |
| Water | Very Soluble | Highly soluble, especially at low pH.[9] Use salting out for extractions. |
| Methanol / Ethanol | Very Soluble | Good solvents for dissolving the compound for reactions or chromatography.[13] |
| Dichloromethane (DCM) | Soluble | Good solvent for chromatography and reactions. |
| Ethyl Acetate (EtOAc) | Moderately Soluble | Good recrystallization solvent, especially when paired with a non-polar anti-solvent.[15] |
| Diethyl Ether | Slightly Soluble | Often used to precipitate the salt from a solution of the free base. |
| Heptane / Hexane | Insoluble | Excellent anti-solvents for recrystallization and for washing the final product.[15] |
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Recrystallization | - Scalable and cost-effective- Good for removing bulk impurities | - May not remove structurally similar impurities- Can fail if crude product is very impure or oily | Purifying moderately impure material (>85%) on a large scale. |
| Flash Chromatography | - Provides the highest purity- Excellent for removing stubborn impurities | - Less scalable- Requires more solvent and time- Product is isolated as free base | Achieving >99.5% purity for critical applications or when recrystallization fails. |
References
- 1. WO2022219485A1 - A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. H-Gly-OtBu·HCl | CAS#:27532-96-3 | Chemsrc [chemsrc.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. reddit.com [reddit.com]
- 13. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- 14. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 15. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
Technical Support Center: Compatibility of H-Gly-OtBu AcOH with Peptide Coupling Reagents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of H-Gly-OtBu AcOH with various coupling reagents. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Foundational Knowledge: Understanding this compound
This section breaks down the structure and function of this common building block to better understand its behavior in coupling reactions.
Q1: What are the critical structural features of this compound?
Answer:
This compound is the acetate salt of glycine tert-butyl ester. To understand its reactivity, we must consider its three key components:
-
Glycine Backbone: As the simplest amino acid, glycine lacks a side chain (R=H). This absence of steric bulk makes it highly reactive and generally easy to couple. It also means glycine is achiral and not at risk of racemization itself.
-
tert-Butyl (OtBu) Ester: This is a protecting group for the C-terminal carboxylic acid. The bulky OtBu group prevents the carboxylate from participating in reactions. It is stable under the basic conditions used for Fmoc-deprotection but is readily cleaved by moderately strong acids, such as Trifluoroacetic Acid (TFA), which is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2]
-
Acetate (AcOH) Counter-ion: The N-terminal amine is protonated and forms a salt with acetate. Unlike the more common hydrochloride (HCl) salt, the acetate counter-ion is weakly basic. This means that upon dissolution, the equilibrium will slightly favor the free amine form. However, for a coupling reaction to proceed efficiently, a stronger, non-nucleophilic base is still required to fully deprotonate the amine and drive the reaction forward.
Section 2: Coupling Reagent Compatibility Matrix
Q2: Which coupling reagents are most compatible with this compound, and what are the trade-offs?
Answer:
Given its lack of steric hindrance, H-Gly-OtBu is compatible with virtually all common coupling reagents. The choice of reagent should therefore be dictated by other factors, such as the properties of the N-protected amino acid being coupled, desired reaction speed, cost, and the potential for side reactions unrelated to the glycine residue itself.
The following table summarizes the performance of major coupling reagent classes for this application.
| Reagent Class | Reagent Examples | Activation Speed | Relative Racemization Risk * | Key Advantages | Primary Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Very Fast | Very Low | High efficiency, excellent for difficult couplings, low racemization.[3] | Higher cost, potential for guanidinylation side reaction if stoichiometry is incorrect. |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | Safer byproducts than BOP, very effective and well-established.[4] | HMPA, a carcinogenic byproduct, is formed when using the parent BOP reagent.[4] |
| Carbodiimides | DIC, DCC, EDC | Moderate | Moderate (Reduced with additives) | Cost-effective, widely used. DIC is preferred for SPPS as its urea byproduct is soluble.[4] | Slower reactions, higher risk of racemization without additives (Oxyma, HOBt), can cause dehydration of Asn/Gln side chains.[4] |
Note: Racemization risk refers to the N-protected chiral amino acid being coupled to the glycine, as glycine itself is achiral.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q3: My coupling reaction is slow or incomplete. What are the likely causes and how do I fix it?
Answer:
An incomplete coupling, as indicated by a positive Kaiser test (which detects free primary amines), is a common issue. With a non-hindered residue like glycine, the cause is almost always chemical rather than physical.
-
Primary Cause: Inadequate Neutralization. The N-terminal amine of this compound must be in its free, nucleophilic form to attack the activated carboxylic acid. While the acetate counter-ion is a weak base, it is often insufficient to fully deprotonate the ammonium salt, especially after the addition of an acidic N-protected amino acid.
-
Solution:
-
Ensure Proper Basicity: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction. A general rule is to use 2 equivalents of DIPEA relative to the amino acid being coupled.
-
Verify Reagent Quality: Ensure your coupling reagents and solvents (especially DMF) are fresh and anhydrous. Water can hydrolyze the activated species and quench the reaction.
-
Re-couple: If the Kaiser test remains positive after the initial coupling time, drain the vessel, wash with DMF, and perform a second coupling (a "double couple") with a fresh solution of activated amino acid and base.
-
Below is a logical workflow for troubleshooting an incomplete coupling reaction.
Caption: Troubleshooting workflow for incomplete peptide coupling.
Q4: How does the choice of coupling reagent affect racemization when adding a chiral amino acid to glycine?
Answer:
This is a critical point of experimental design. While glycine is achiral, the incoming N-protected amino acid is vulnerable to racemization during the activation step.
-
Mechanism of Racemization: The primary pathway for racemization is the formation of a 5(4H)-oxazolone intermediate. This cyclic structure allows for the abstraction of the proton at the alpha-carbon, leading to a loss of stereochemical integrity. The propensity to form this intermediate is highly dependent on the activation method.
-
Reagent Impact:
-
Carbodiimides (DIC/DCC): Direct activation with carbodiimides is known to promote oxazolone formation and, therefore, racemization. This effect is significantly suppressed by the addition of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives act as activated ester intermediates that are more resistant to racemization.[4]
-
Uronium/Phosphonium Reagents (HATU/PyBOP): These reagents are designed to generate the corresponding OBt or OAt esters in situ at a very high rate. The rapid and efficient conversion to a less racemization-prone active species makes them the superior choice for coupling sensitive amino acids. HATU, which is based on the HOAt additive, is generally considered one of the best reagents for suppressing racemization.
-
The general mechanism of peptide coupling is illustrated below, highlighting the key components involved.
Caption: Generalized workflow of a peptide coupling reaction.
Section 4: Experimental Protocols
The following are standard, validated protocols for coupling an N-Fmoc protected amino acid to a resin-bound glycine residue. This is the most common scenario where H-Gly-OtBu compatibility is relevant in SPPS.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for all couplings, especially for sterically hindered or aggregation-prone sequences.
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound glycine is deprotected (Fmoc group removed with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale, add:
-
N-Fmoc-amino acid (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
Anhydrous DMF (to dissolve, approx. 2 mL)
-
-
Activation & Coupling:
-
To the activation mixture, add DIPEA (1.0 mmol, 10 eq.).
-
Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
If the test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next cycle. If positive, refer to the troubleshooting guide (Section 3).
-
Protocol 2: Cost-Effective Coupling with DIC/OxymaPure
This is a robust and economical protocol suitable for most standard couplings.
-
Resin Preparation: As in Protocol 1, start with the deprotected, washed resin-bound glycine.
-
Reagent Solution Preparation: In a separate vessel, dissolve:
-
N-Fmoc-amino acid (0.5 mmol, 5 eq.)
-
OxymaPure (0.5 mmol, 5 eq.)
-
Anhydrous DMF (approx. 2 mL)
-
-
Coupling:
-
Add the Amino Acid/OxymaPure solution to the reaction vessel containing the resin.
-
Add Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the vessel.
-
Add DIPEA (1.0 mmol, 10 eq.).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm reaction completion.
-
Upon a negative test result, drain the vessel and wash the resin with DMF (3-5 times).
-
References
Validation & Comparative
A Tale of Two Strategies: H-Gly-OtBu AcOH vs. Fmoc-Gly-OH in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide to Choosing the Right Glycine for Your SPPS Workflow
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protecting group strategy is a foundational decision that dictates the entire workflow. This choice is nowhere more fundamental than with the simplest of amino acids: glycine. While seemingly straightforward, the incorporation of glycine residues can present unique challenges, including the risk of diketopiperazine formation, particularly when it is the C-terminal amino acid.[1] The two most prevalent approaches to introducing glycine are through the use of H-Gly-OtBu AcOH, a key component of the Boc/Bzl strategy, and Fmoc-Gly-OH, the cornerstone of the now more widely adopted Fmoc/tBu strategy.[2][3]
This guide provides an in-depth, objective comparison of these two glycine derivatives, moving beyond a simple list of pros and cons to explore the causality behind experimental choices. We will delve into the core chemical differences, provide supporting experimental protocols, and offer data-driven insights to help you select the optimal building block for your specific synthetic challenge.
The Philosophical Divide: Boc vs. Fmoc Chemistry
At the heart of the comparison between this compound and Fmoc-Gly-OH lies the fundamental difference between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies.[]
The Boc strategy , a classic and robust method, relies on an acid-labile Boc group for temporary Nα-protection.[5] This group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in each cycle of the synthesis.[6] Side-chain protecting groups, often benzyl-based (Bzl), are more stable and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[6] This creates a system of differential acid lability, often referred to as a "quasi-orthogonal" strategy.
In contrast, the Fmoc strategy is a truly orthogonal approach.[2] The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine in dimethylformamide (DMF).[7] The side-chain protecting groups, commonly tert-butyl (tBu) based, are acid-labile and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[8] This orthogonality, where one type of protecting group can be removed without affecting the other, offers significant flexibility.[2]
Head-to-Head Comparison: this compound vs. Fmoc-Gly-OH
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-Gly-OH (Fmoc/tBu Strategy) | Rationale & Field Insights |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | The choice of Nα-protection is the primary determinant of the entire SPPS workflow. |
| Deprotection Conditions | Acid-labile: 50% TFA in DCM[9] | Base-labile: 20% Piperidine in DMF[10] | Fmoc chemistry's milder deprotection conditions are generally preferred for sensitive sequences and complex peptides.[3] |
| Orthogonality | Quasi-orthogonal[2] | Fully orthogonal[2] | The full orthogonality of the Fmoc/tBu strategy allows for selective side-chain modifications while the peptide is still on the resin. |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) | The side-chain protecting groups must be stable to the Nα-deprotection conditions used in each cycle. |
| Final Cleavage | Strong acid: HF or TFMSA[6] | Strong acid: TFA[8] | The use of highly corrosive and hazardous HF in the Boc strategy necessitates specialized laboratory equipment.[11] |
| Aggregation Issues | Less frequent[6] | More frequent[6] | The protonated state of the N-terminus after Boc deprotection can disrupt inter-chain hydrogen bonding, reducing aggregation.[6] |
| Diketopiperazine (DKP) Formation | Can be reduced | Favored under basic deprotection[1] | The free amino group generated after Fmoc deprotection can attack the ester linkage to the resin, especially with C-terminal glycine or proline.[1] Using sterically hindered trityl-based resins can mitigate this in Fmoc SPPS. |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are widely available with great diversity. | While individual Boc amino acids may be cheaper, the overall cost of the Fmoc strategy can be competitive due to higher efficiency and reduced need for specialized equipment. |
Experimental Workflows: A Practical Guide
The following sections provide detailed, step-by-step protocols for the incorporation of glycine using both this compound and Fmoc-Gly-OH. These protocols are designed to be self-validating, with explanations for key steps.
Visualizing the SPPS Cycle
The fundamental difference in the deprotection step dictates the cyclical workflow for each strategy.
Caption: The Boc-SPPS cycle involves acid deprotection followed by neutralization before coupling.
Caption: The Fmoc-SPPS cycle uses basic deprotection, allowing for direct coupling of the next amino acid.
Protocol 1: Incorporation of Glycine using this compound (Boc Strategy)
This protocol outlines a single coupling cycle for adding a glycine residue to a growing peptide chain on a Merrifield resin.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Boc-Gly-OH (this compound is the tert-butyl ester of glycine, for C-terminal protection, while Boc-Gly-OH is used for chain elongation)
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 50% TFA in Dichloromethane (DCM)
-
Neutralization solution: 10% DIEA in DCM
-
Solvents: DCM, Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation to ensure complete removal of the Boc group.[9]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM for 5-10 minutes. Repeat this step once to ensure the N-terminal amine is in its free base form.[11]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Glycine Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.[9]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (no color change) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Incorporation of Glycine using Fmoc-Gly-OH (Fmoc Strategy)
This protocol outlines a single coupling cycle for adding a glycine residue to a growing peptide chain on a Wang resin.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-Gly-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIEA or 2,4,6-Collidine)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.[10]
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling completion using the ninhydrin test.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Decision Matrix: Choosing Your Glycine Derivative
The choice between this compound and Fmoc-Gly-OH is not merely a matter of preference but a strategic decision based on the specific requirements of the peptide being synthesized.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
A Strategic Guide to Glycine Incorporation in Peptide Synthesis: A Comparative Analysis of Boc-Gly-OH and H-Gly-OtBu ACOH
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is a cornerstone of innovation. The choice of protecting group strategy for the constituent amino acids is a critical decision that dictates the overall success of the synthetic route, influencing yield, purity, and the potential for side reactions. This guide provides an in-depth, objective comparison of two fundamental glycine building blocks: N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) and Glycine tert-butyl ester acetate salt (H-Gly-OtBu ACOH).
This analysis moves beyond a simple cataloging of properties to explore the strategic implications of choosing between N-terminal and C-terminal protection for the initial glycine residue. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a comparative framework to guide your synthetic planning.
At a Glance: Key Physicochemical and Strategic Properties
The decision to employ Boc-Gly-OH versus this compound is fundamentally a choice between two divergent strategies in peptide synthesis, particularly in the initial stages. Boc-Gly-OH is the quintessential N-protected amino acid for the conventional C-terminus to N-terminus solid-phase peptide synthesis (SPPS) or for solution-phase synthesis where the carboxyl group is intended for coupling. Conversely, this compound, with its protected C-terminus, is tailored for solution-phase synthesis where the free amine is the reactive site or for less common N-terminus to C-terminus synthetic approaches.
| Property | Boc-Gly-OH | This compound |
| IUPAC Name | 2-((tert-butoxycarbonyl)amino)acetic acid | tert-butyl 2-aminoacetate acetate |
| CAS Number | 4530-20-5[1] | 38024-18-9[2] |
| Molecular Formula | C₇H₁₃NO₄[1] | C₈H₁₇NO₄ |
| Molecular Weight | 175.18 g/mol [1] | 191.22 g/mol |
| Appearance | White to off-white powder[1][3] | White to off-white crystalline solid[4] |
| Melting Point | 86-89 °C[5] | Data not readily available for acetate salt; HCl salt: 141-143 °C[6] |
| Solubility | Soluble in many organic solvents like DCM, DMF, and ethyl acetate.[3][7] | The free base is miscible with acetone and methanol, but immiscible with water.[8] The hydrochloride salt is soluble in water and methanol.[9] |
| Protecting Group | tert-Butoxycarbonyl (Boc) on the N-terminus | tert-Butyl (OtBu) ester on the C-terminus |
| Deprotection | Acid-labile (e.g., TFA in DCM)[10][11] | Acid-labile (e.g., TFA)[3] |
| Primary Application | C- to N-terminus peptide synthesis (SPPS and solution-phase).[12][13] | Solution-phase synthesis; N- to C-terminus synthesis.[3] |
The Chemistry of Protection and Deprotection: A Tale of Two Termini
The Boc and tert-butyl ester protecting groups share a common chemical principle: they are both cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[14] This shared lability is a crucial consideration in synthetic design.
Boc-Gly-OH: The N-Terminal Guardian
The Boc group is a cornerstone of the Boc/Bzl strategy in SPPS and is widely used in solution-phase synthesis.[12] It provides robust protection of the α-amino group against self-polymerization and other undesired side reactions during the activation of the carboxyl group for peptide bond formation.[12]
Diagram: Boc-Gly-OH Structure and Deprotection
Caption: Deprotection of Boc-Gly-OH with Trifluoroacetic Acid (TFA).
This compound: The C-Terminal Shield
The tert-butyl ester effectively masks the reactivity of the carboxyl group, preventing it from interfering with reactions involving the free α-amino group.[3] This is particularly useful in solution-phase synthesis where the glycine unit is to be coupled with an N-protected and activated amino acid.
Diagram: H-Gly-OtBu Structure and Deprotection
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. askthenerd.com [askthenerd.com]
- 11. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with H-Gly-OtBu·AcOH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable step. The analytical rigor applied at this stage underpins the reliability of subsequent biological assays and the ultimate safety and efficacy of therapeutic candidates. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for peptide purity assessment.[1]
This guide provides an in-depth technical comparison of HPLC analysis strategies for peptides, with a specific focus on those synthesized incorporating H-Gly-OtBu·AcOH. The use of a tert-butyl (OtBu) protecting group on the C-terminus of glycine introduces unique considerations that influence chromatographic behavior, impurity profiles, and overall analytical method development. We will explore the causality behind experimental choices, present comparative data, and provide robust protocols to empower you to develop self-validating analytical systems.
The Chromatographic Impact of the Tert-Butyl Group
In modern Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy, the tert-butyl (tBu) group is a cornerstone for protecting the side chains of amino acids like Aspartic Acid, Glutamic Acid, and Serine.[2][3] H-Gly-OtBu·AcOH extends this strategy to the C-terminus of a glycine residue, a common building block.
The primary influence of the tBu group in the context of HPLC analysis is its significant contribution to the hydrophobicity of the peptide.[4] In RP-HPLC, where separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase, increased hydrophobicity leads to stronger retention and, consequently, a longer retention time.[5]
A study on the hydrophobicity index of protected amino acids demonstrated that the tBu group is less hydrophobic than larger protecting groups like Trityl (Trt) or Pbf, but its presence still notably increases the non-polar character of the amino acid it protects.[6] This increased retention is a key differentiator when analyzing crude peptide mixtures post-synthesis and cleavage.
Comparative Analysis: Expected Elution Profiles
While a direct, side-by-side HPLC comparison of a peptide synthesized with H-Gly-OtBu versus an alternative (e.g., using a different protecting group or a pre-loaded resin) depends on the specific sequence, we can construct a logical comparison based on fundamental chromatographic principles. A peptide still containing the OtBu group will be significantly more hydrophobic than its fully deprotected counterpart.
| Analyte | Key Differentiator | Expected RP-HPLC Retention Time | Rationale |
| Target Peptide (Fully Deprotected) | No tBu group | Shorter | The final product is more polar after the successful acidic cleavage of the tBu ester. |
| Incompletely Deprotected Peptide | Contains one or more tBu groups | Longer | The residual tBu group(s) increase the overall hydrophobicity of the molecule, leading to stronger interaction with the C18 stationary phase.[2] |
| Deletion Sequences (Deprotected) | Missing one or more amino acids | Generally Shorter | Typically smaller and often more polar than the full-length peptide, leading to earlier elution. |
| tBu-Adducts on Side Chains | e.g., t-Butylated Tryptophan | Longer | The addition of a tBu group (+56.1 Da) to a side chain increases hydrophobicity, resulting in a later-eluting peak.[2][7] |
This predictable shift in retention is a powerful diagnostic tool. A peak eluting significantly later than the main product peak, with a mass difference of 56.1 Da (the mass of the tBu group minus a proton), is a strong indicator of incomplete deprotection.[2]
Strategic HPLC Method Development
Developing a robust HPLC method for peptides synthesized with H-Gly-OtBu·AcOH requires a systematic approach that considers the column chemistry, mobile phase composition, and gradient profile to ensure the resolution of the target peptide from synthesis-related impurities.
Column Selection: The Foundation of Separation
The choice of a reversed-phase column is critical for achieving optimal peptide separation.[1] C18 columns are the workhorse for peptide analysis due to their excellent retention of a wide range of peptides.[1]
| Column Chemistry | Particle Type | Key Advantages & Considerations |
| C18 (Octadecyl) | Fully Porous | Standard Choice: Excellent for general-purpose peptide analysis, especially for peptides from 5-50 amino acids. Provides strong retention for robust separation.[1] |
| C8 (Octyl) | Fully Porous | Less Retentive: Useful for highly hydrophobic peptides or large peptides (>30 amino acids) to reduce excessively long run times. |
| Phenyl | Fully Porous | Alternative Selectivity: Offers π-π interactions with aromatic residues (Phe, Tyr, Trp), which can change the elution order compared to C18 and resolve co-eluting peaks. |
| C18 Core-Shell | Superficially Porous | High Efficiency: Provides sharper peaks and better resolution in shorter analysis times compared to fully porous particles of the same size. Ideal for complex crude samples. |
For analyzing crude peptides from a synthesis involving H-Gly-OtBu·AcOH, starting with a high-purity, end-capped C18 column with a pore size of 100-130 Å is recommended to accommodate the peptide molecules and provide good resolution.
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition directly influences peptide separation, peak shape, and detection sensitivity.
-
Solvents: A binary system of HPLC-grade water (Mobile Phase A) and acetonitrile (Mobile Phase B) is standard. Acetonitrile is favored for its low viscosity and UV transparency.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is crucial.[1] It serves two main purposes:
-
pH Control: It maintains a low pH (~2), protonating acidic residues (Asp, Glu) and silanol groups on the column, which minimizes unwanted ionic interactions and reduces peak tailing.[1]
-
Ion Pairing: It forms ion pairs with positively charged residues (Lys, Arg, His), neutralizing their charge and increasing their retention on the reversed-phase column, leading to sharper, more symmetrical peaks.
-
-
Gradient Elution: Isocratic elution is rarely effective for peptides. A linear gradient, where the concentration of the organic mobile phase (B) is gradually increased, is necessary to elute peptides with varying hydrophobicities. A shallow gradient (e.g., 0.5-1% B per minute) is often required to resolve closely eluting impurities from the main peptide peak.[8]
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow from the final stages of peptide synthesis to HPLC analysis.
Caption: Workflow from peptide synthesis to HPLC purity analysis.
Experimental Protocol: Purity Analysis of a Model Peptide
This protocol provides a robust starting point for the analysis of a crude synthetic peptide. Optimization, particularly of the gradient, will be necessary based on the specific properties of your peptide.
1. Materials and Equipment:
-
Crude lyophilized peptide
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. Add 1 mL of TFA to 1 L of HPLC-grade water. Degas thoroughly.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas thoroughly.
3. Sample Preparation:
-
Prepare a stock solution of the crude peptide at approximately 1 mg/mL in Mobile Phase A.
-
Vortex gently to dissolve. If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but ensure the final injection volume is miscible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 215 nm (for peptide backbone) |
| Injection Vol. | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 30.0 | |
| 32.0 | |
| 35.0 | |
| 35.1 | |
| 40.0 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
If available, use mass spectrometry coupled to the HPLC (LC-MS) to confirm the identity of the main peak and to characterize impurities. Look for masses corresponding to deletion sequences or additions of 56 Da (tBu group).[2]
Navigating Common Impurities
A key aspect of this comparative guide is understanding the impurity profile. Besides incomplete deprotection of the OtBu group, other common impurities can arise during SPPS.
Caption: Logical relationship of peptide impurities and their HPLC elution order.
-
Deletion Sequences: Result from incomplete coupling of an amino acid. These are typically less hydrophobic and elute before the main peak.[9]
-
Insertion Sequences: Caused by the double insertion of an amino acid, often due to inefficient washing after a coupling step. Their retention will vary based on the inserted amino acid.[10]
-
Side Reactions from Cleavage: The cleavage of tBu groups generates reactive tert-butyl cations. If not properly quenched by scavengers (like triisopropylsilane, TIS), these can alkylate sensitive residues like Tryptophan or Cysteine, creating more hydrophobic, later-eluting byproducts.[2][11]
By combining retention time data with mass spectrometry, a comprehensive picture of the peptide's purity and the identity of any impurities can be established, validating the success of the synthesis and cleavage strategy.
Conclusion
The use of H-Gly-OtBu·AcOH in peptide synthesis is a valid strategy within the Fmoc/tBu framework. A thorough understanding of its impact on the final product's chromatographic behavior is essential for developing accurate and reliable analytical methods. The increased hydrophobicity of any incompletely deprotected species provides a clear diagnostic marker in RP-HPLC. By employing a systematic approach to method development—starting with a C18 column, a TFA-modified mobile phase, and a shallow acetonitrile gradient—researchers can effectively resolve the target peptide from key process-related impurities. This analytical diligence ensures the generation of high-quality, well-characterized peptides, which is fundamental to advancing research and therapeutic development.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of H-Gly-OtBu·AcOH and Its Potential Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the purity and structural integrity of protected amino acids are paramount. H-Gly-OtBu·AcOH (glycine tert-butyl ester acetate) is a fundamental building block, and its precise characterization is a critical quality control step. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of H-Gly-OtBu·AcOH, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity: Why Mass Spectrometry is Essential
H-Gly-OtBu·AcOH serves as a crucial starting material in solid-phase and solution-phase peptide synthesis. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. However, impurities arising from synthesis, such as unreacted starting materials, byproducts from side reactions, or degradation products, can compromise the integrity of the final peptide. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for identifying the target compound and characterizing these potential impurities.
Unraveling the Molecule: Electrospray Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred method for analyzing polar molecules like H-Gly-OtBu·AcOH, as it allows for the gentle ionization of the analyte directly from a solution. In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free base, [H-Gly-OtBu+H]⁺.
Expected Mass-to-Charge Ratios
| Species | Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| H-Gly-OtBu·AcOH | C₈H₁₇NO₄ | 191.22 | 191.1158 | - |
| H-Gly-OtBu (free base) | C₆H₁₃NO₂ | 131.17 | 131.0946 | 132.1024 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 60.0211 | 61.0289 |
During ESI-MS analysis, the acetate salt will dissociate in solution, and the primary species observed will be the protonated glycine tert-butyl ester.
Deciphering the Fragments: A Predictive Pathway
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the precursor ion (m/z 132.1024) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of esters and amines is well-documented, typically involving cleavages alpha to carbonyl and nitrogen atoms.[1][2]
A key fragmentation pathway for the tert-butyl group is the loss of isobutylene.[3] For H-Gly-OtBu, the following fragmentation patterns are anticipated:
Caption: Predicted fragmentation pathway of protonated H-Gly-OtBu.
Key Diagnostic Fragments
| m/z | Putative Structure/Loss | Significance |
| 132.1024 | [M+H]⁺ | Precursor ion of H-Gly-OtBu |
| 76.0393 | [M+H - C₄H₈]⁺ | Loss of isobutylene, a characteristic fragmentation of tert-butyl esters, resulting in protonated glycine. |
| 58.0293 | [M+H - •OC(CH₃)₃]⁺ | Cleavage of the ester bond, yielding the acylium ion. |
| 32.0262 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of CO₂ from the protonated glycine fragment. |
Comparative Analysis: H-Gly-OtBu·AcOH vs. H-Gly-OBzl·TosOH
To illustrate the diagnostic power of mass spectrometry, a comparison with another common glycine building block, glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl·TosOH), is instructive.
| Feature | H-Gly-OtBu·AcOH | H-Gly-OBzl·TosOH |
| Precursor Ion [M+H]⁺ | m/z 132.1024 | m/z 166.0863[4] |
| Characteristic Neutral Loss | Loss of isobutylene (56 Da) | Loss of benzyl alcohol (108 Da) or toluene (92 Da) |
| Major Fragments | m/z 76, 58 | m/z 91 (tropylium ion), m/z 79 |
| Protecting Group Cleavage | Acid-labile | Hydrogenolysis |
The distinct precursor masses and fragmentation patterns allow for unambiguous differentiation between these two reagents, which is critical in a laboratory setting where multiple protected amino acids are in use.
Experimental Protocols
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of H-Gly-OtBu·AcOH and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.
-
Rationale: Acetonitrile/water is a common solvent system for ESI-MS, promoting efficient ionization. The dilution to 10 µg/mL prevents detector saturation and ion suppression effects.
Mass Spectrometry Analysis
Caption: General workflow for MS analysis of H-Gly-OtBu·AcOH.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aid in elemental composition determination.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range (Full Scan): m/z 50-300
-
Collision Gas: Argon
-
Collision Energy (for MS/MS): 10-20 eV (This may require optimization to achieve the desired fragmentation.)
Identifying Potential Impurities
Impurities in H-Gly-OtBu·AcOH can originate from the synthetic route.[5][6] Common impurities to monitor include:
-
Glycine (m/z 76.0393 [M+H]⁺): Incomplete esterification.
-
Di-tert-butyl glycinate (m/z 188.1494 [M+H]⁺): A potential byproduct.
-
Unreacted starting materials: Depending on the synthetic method, these could include t-butyl chloroacetate or other reagents.[6]
The use of high-resolution mass spectrometry allows for the confident identification of these impurities based on their accurate mass, even at trace levels.[7]
Trustworthiness Through Self-Validation
The protocols described herein are designed to be self-validating. The observation of the correct precursor ion mass within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the presence of H-Gly-OtBu. The subsequent MS/MS analysis, yielding the predicted fragment ions, serves as definitive structural confirmation. The absence of significant signals corresponding to potential impurities validates the purity of the sample.
Conclusion
Mass spectrometry is an indispensable tool for the comprehensive characterization of H-Gly-OtBu·AcOH. By leveraging ESI for soft ionization and MS/MS for structural elucidation, researchers can confidently verify the identity and purity of this critical peptide synthesis reagent. The methodologies and predictive fragmentation patterns detailed in this guide provide a robust framework for quality control and troubleshooting in any laboratory working with protected amino acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
A Senior Application Scientist's Guide to Glycine Incorporation: A Comparative Analysis of Alternatives to H-Gly-OtBu AcOH
Introduction: The Ubiquitous Role of Glycine and Its Synthetic Challenges
Glycine, the simplest of all amino acids, is a fundamental building block in a vast array of peptides and proteins. Its lack of a side chain imparts unique conformational flexibility to the peptide backbone, often making it crucial for protein folding, receptor binding, and overall structure. While seemingly straightforward, the efficient and clean incorporation of glycine into a growing peptide chain is a critical step that requires careful consideration of the overall synthetic strategy.
H-Gly-OtBu AcOH, a tert-butyl ester of glycine, is a common reagent, particularly in solution-phase peptide synthesis (LPPS), where the bulky ester group provides carboxyl protection. However, the landscape of peptide synthesis, especially the dominant solid-phase peptide synthesis (SPPS) methodology, relies on Nα-protected amino acids that are compatible with iterative coupling and deprotection cycles. This guide provides an in-depth comparison of the primary alternatives, focusing on the two cornerstone strategies of modern peptide chemistry: Fmoc/tBu and Boc/Bzl. We will delve into the mechanistic rationale behind reagent selection, provide field-proven experimental protocols, and present comparative data to guide researchers in making the optimal choice for their specific application.
The Core Decision: Fmoc vs. Boc Protection Strategy
The choice of a glycine reagent is intrinsically linked to the Nα-amino protecting group strategy employed for the entire peptide synthesis. This decision dictates the chemical conditions used throughout the synthesis, including deprotection, coupling, and final cleavage.[1][2] The two most established orthogonal strategies in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches.[3][4]
-
Fmoc Strategy: Employs the base-labile Fmoc group for Nα-protection, which is removed with a mild base, typically a piperidine solution in DMF. Side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc) and are removed simultaneously with resin cleavage using a strong acid like trifluoroacetic acid (TFA).[][]
-
Boc Strategy: Utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid (e.g., TFA). Side-chain protecting groups are typically benzyl-based and require a very strong, hazardous acid like hydrogen fluoride (HF) for final cleavage.[7][8]
This fundamental difference in deprotection chemistry is the primary driver for selecting either Fmoc-Gly-OH or Boc-Gly-OH.
Alternative 1: Fmoc-Gly-OH - The Modern Workhorse
Fmoc-Gly-OH is the most widely used reagent for glycine incorporation in modern peptide synthesis, especially in automated SPPS.[7] Its dominance is a direct consequence of the advantages offered by the Fmoc/tBu strategy.
Mechanistic Advantages & Rationale: The mild basic conditions used for Fmoc group removal preserve acid-sensitive functionalities elsewhere in the peptide or on specialized resins.[3] This orthogonality is crucial for synthesizing complex peptides, such as those with phosphorylation, glycosylation, or other post-translational modifications.[3][9] Furthermore, Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF and NMP, ensuring efficient participation in the coupling reaction.[]
Performance Considerations:
-
Coupling Efficiency: High coupling efficiency is readily achieved with a variety of standard activating agents, including uronium/aminium salts (HATU, HBTU) or carbodiimides (DIC) with additives like Oxyma Pure or HOBt.
-
Side Reactions: Glycine itself is achiral and therefore not at risk of racemization.[7] However, a significant side reaction, particularly when glycine is the second or third residue, is the formation of diketopiperazine (DKP). This intramolecular cyclization of a dipeptide-resin cleaves the peptide from the support, truncating the synthesis. This can be mitigated by using specialized resins, modifying coupling conditions, or immediately coupling the third amino acid after the incorporation of the second.
Experimental Protocol: Fmoc-Gly-OH Incorporation via Automated SPPS
This protocol describes a standard cycle for coupling Fmoc-Gly-OH onto a resin-bound peptide with a free N-terminal amine using a peptide synthesizer.
Materials:
-
Peptide-resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
Fmoc-Gly-OH (3-5 equivalents)
-
Coupling reagent: HBTU (3-5 eq.) and HOBt (3-5 eq.), or HATU (3-5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) or 2,4,6-Collidine (6-10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)
Workflow:
-
Resin Swelling: The peptide-resin is swelled in DMF for 15-30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF (x5), IPA (x2), and DMF (x3) to remove residual piperidine and byproducts.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH, HBTU/HOBt (or HATU), and DIPEA in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[10] If the test is positive, the coupling step should be repeated ("double coupling").
-
Washing: Wash the resin extensively with DMF (x5) to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Alternative 2: Boc-Gly-OH - The Robust Classic
Boc-Gly-OH is the glycine donor of choice for the Boc/Bzl SPPS strategy. While largely superseded by the Fmoc method for routine synthesis, the Boc strategy remains a powerful tool for specific, challenging applications.
Mechanistic Advantages & Rationale: The primary advantage of the Boc strategy lies in its repetitive use of acidic deprotection conditions. This can be beneficial for synthesizing long and difficult sequences that are prone to aggregation. The repeated TFA treatments help to disrupt secondary structures that can form on the resin support, improving the accessibility of the N-terminus for the subsequent coupling step.[7] However, this comes at the cost of using highly corrosive and hazardous acids (TFA for deprotection and HF for final cleavage), which requires specialized equipment.[7]
Performance Considerations:
-
Coupling Efficiency: Coupling is typically performed using carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in DCM, often with HOBt as an additive to suppress side reactions.
-
Side Reactions: Repeated acid exposure can lead to the gradual loss of peptide chains from acid-sensitive resins (e.g., Merrifield resin). Additionally, tert-butylation of sensitive residues like Tryptophan or Methionine can occur.
Experimental Protocol: Boc-Gly-OH Coupling in Manual Boc-SPPS
This protocol outlines a manual coupling step for Boc-Gly-OH.
Materials:
-
Peptide-resin (e.g., Merrifield, PAM) with a free N-terminal amine salt (e.g., TFA salt)
-
Boc-Gly-OH (3 equivalents)
-
Coupling reagent: DIC (3 eq.)
-
Additive: HOBt (3 eq.)
-
Neutralization Base: DIPEA (3-4 eq.)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% TFA in DCM (v/v)
Workflow:
-
Neutralization: The resin-bound peptide (as a TFA salt from the previous deprotection) is swelled in DCM, and the free amine is generated by treating with a solution of DIPEA in DCM/DMF until a neutral pH is achieved.
-
Washing: The resin is washed with DCM (x3) and DMF (x3).
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH and HOBt in DMF.
-
Add DIC to the solution and stir for 5-10 minutes to form the active HOBt-ester.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: A qualitative ninhydrin (Kaiser) test can be used to monitor for reaction completion.
-
Washing: Wash the resin thoroughly with DMF (x3), DCM (x3), and IPA (x2) to remove excess reagents and the diisopropylurea byproduct.
-
Deprotection: The N-terminal Boc group is removed by treating the resin with 50% TFA in DCM for 20-30 minutes, preparing it for the next coupling cycle.
Performance Comparison: Fmoc-Gly-OH vs. Boc-Gly-OH
The choice between these reagents is a strategic one, dictated by the goals of the synthesis. The following table summarizes the key performance and practical differences.
| Performance Metric | Fmoc-Gly-OH | Boc-Gly-OH | Key Considerations |
| Deprotection Conditions | Mild (20% piperidine in DMF)[2] | Harsh (50% TFA in DCM)[2] | Fmoc is compatible with acid-sensitive moieties. |
| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF) | Boc strategy requires specialized, hazardous equipment. |
| Coupling Efficiency | High with modern reagents (HATU, HBTU)[] | Generally high, traditionally with DCC/HOBt[] | Fmoc chemistry is more amenable to modern, faster coupling reagents. |
| Side Reaction Profile | Diketopiperazine formation at dipeptide stage[7] | Tert-butylation of sensitive residues (Trp, Met)[2] | Both strategies have well-characterized side reactions that can be mitigated. |
| Automation Compatibility | Excellent; the standard for automated synthesizers | Less common; often used in manual or semi-automated synthesis | The mild conditions and reagent compatibility favor Fmoc for automation. |
| Cost | Reagents are typically more expensive[] | Reagents can be more cost-effective[] | Overall process cost may be higher for Boc due to specialized handling. |
| Best Use Case | Complex peptides, PTMs, automated synthesis | Long, aggregation-prone sequences, large-scale synthesis of simple peptides | The choice is driven by peptide complexity and synthesis scale. |
Decision Workflow: Selecting the Appropriate Glycine Reagent
To aid in the selection process, the following decision tree illustrates the logical workflow for choosing the optimal glycine incorporation strategy based on common project requirements.
Caption: Decision tree for selecting the optimal glycine reagent.
Conclusion and Future Outlook
While this compound retains its utility in specific solution-phase applications, the workhorses for modern glycine incorporation are unequivocally Fmoc-Gly-OH and Boc-Gly-OH . The choice between them is not a matter of which is "better," but which is the most appropriate tool for the task at hand.
Fmoc-Gly-OH , integrated within the Fmoc/tBu strategy, offers unparalleled versatility, mildness, and compatibility with automation, making it the default choice for the vast majority of research and development applications. Boc-Gly-OH and its associated strategy remain a robust and valuable option for overcoming the specific challenge of aggregation in long peptide sequences.
As peptide therapeutics continue to grow in complexity, the development of novel, highly efficient coupling reagents and specialized protected amino acids will continue. However, the fundamental strategic decision between the Fmoc and Boc pathways, and thus the choice of the corresponding glycine derivative, will remain a cornerstone of the peptide chemist's toolkit. A thorough understanding of the mechanistic underpinnings of each approach is paramount to achieving a successful synthesis.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Glycine Derivatives
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection and efficient synthesis of glycine derivatives are paramount. These versatile building blocks are fundamental to a vast array of research applications, from peptide synthesis to the development of novel therapeutics targeting the central nervous system. This guide provides an in-depth comparative analysis of the synthetic yields of several key glycine derivatives, offering field-proven insights into the causal factors that govern reaction outcomes. By understanding the nuances of these synthetic pathways, researchers can optimize their experimental designs, leading to improved efficiency, higher purity, and more reliable results.
The Strategic Importance of Glycine Derivatives
Glycine, the simplest amino acid, serves as a foundational scaffold for a diverse range of derivatives with significant biological and chemical utility. The modification of its amino or carboxyl group imparts unique properties, enabling these molecules to function as:
-
Protected Amino Acids for Peptide Synthesis: N-protected derivatives like N-acetylglycine and Boc-glycine are crucial for the stepwise assembly of peptides, preventing unwanted side reactions.
-
Active Pharmaceutical Ingredients (APIs): Derivatives such as glycinamide and sarcosine (N-methylglycine) exhibit biological activity, with the latter playing a key role in neurotransmission.[1][2]
-
Synthetic Intermediates: Esterified forms of glycine, like glycine methyl and ethyl esters, are versatile intermediates in the synthesis of more complex molecules.
The economic and scientific viability of any process utilizing these derivatives is heavily dependent on the efficiency of their synthesis, making yield a critical performance indicator.
Comparative Analysis of Synthetic Yields
The selection of a synthetic route for a particular glycine derivative is a multi-faceted decision, balancing factors such as yield, cost of reagents, reaction conditions, and ease of purification. The following table summarizes the reported yields for the synthesis of several common glycine derivatives, providing a quantitative basis for comparison.
| Glycine Derivative | Synthetic Method | Key Reagents | Reported Yield (%) | Reference |
| N-Acetylglycine | Acetylation | Acetic anhydride, Acetic acid | 95-99.5% | [2] |
| Acetylation | Acetic anhydride, Water | 89-92% | [3][4] | |
| Boc-Glycine | Boc-Protection | Di-tert-butyl dicarbonate, Sodium Carbonate | ~95% | [1] |
| Boc-Protection | Di-tert-butyl dicarbonate, Sodium Hydroxide | Not specified | [5] | |
| Glycine Methyl Ester HCl | Fischer Esterification | Methanol, Thionyl chloride | 100% | [6] |
| Fischer Esterification | Methanol, Trimethylchlorosilane | Good to Excellent | [7] | |
| Glycine Ethyl Ester HCl | Fischer Esterification | Ethanol, Hydrogen chloride | 87-90% | [8] |
| Fischer Esterification | Ethanol, Thionyl chloride | 90.4% | [9] | |
| Glycinamide HCl | Ammonolysis of Chloroacetamide | Chloroacetyl chloride, Ammonia/Methanol | 75.93% | [10][11] |
| From Aminoacetonitrile HCl | Aminoacetonitrile HCl, Isopropanol, HCl gas | 85-88.7% | [12][13] | |
| Glycine N-Carboxyanhydride | Phosgenation | Glycine, Phosgene (or equivalent) | Not specified | [14] |
| From Amino Acid and CO2 | Glycine, CO2, n-propylphosphonic anhydride | >95% purity | [15] |
Expert Insights: The choice of synthetic method should be guided by the specific requirements of the research. For instance, while the use of thionyl chloride for esterification provides excellent yields, its handling requires stringent safety precautions. The Boc-protection of glycine offers high yields with relatively mild conditions, making it a widely adopted method in peptide synthesis.[1][6][7]
Causality Behind Experimental Choices: A Deeper Dive
Understanding the "why" behind a protocol is as crucial as the "how." This section dissects the mechanistic principles and rationale governing the synthesis of key glycine derivatives.
N-Acetylation of Glycine: The Role of the Nucleophile and Activating Agent
The high yields observed in the N-acetylation of glycine using acetic anhydride are a direct consequence of the potent electrophilicity of the anhydride's carbonyl carbons and the nucleophilicity of the glycine's amino group.
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of glycine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, a good leaving group, and subsequent deprotonation of the nitrogen to yield N-acetylglycine.
-
Causality of Reagent Choice: Acetic anhydride is a superior acetylating agent to acetic acid because it is more reactive. The two carbonyl groups withdraw electron density from each other, making the carbonyl carbons more electrophilic. The use of acetic acid as a solvent can also drive the reaction to completion.[2] In aqueous conditions, the reaction is also efficient, though the competing hydrolysis of acetic anhydride can slightly lower the yield.[3][4]
Boc-Protection: Base-Catalyzed Nucleophilic Attack
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, and its introduction onto glycine proceeds with high efficiency under basic conditions.[5]
-
Mechanism: The reaction involves the nucleophilic attack of the deprotonated amino group of glycine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The base (e.g., sodium carbonate or sodium hydroxide) is essential to deprotonate the amino group, thereby increasing its nucleophilicity.[12][16][17] The resulting intermediate then collapses, eliminating a tert-butoxide group and carbon dioxide to form the stable Boc-protected glycine.
-
Causality of Reaction Conditions: The choice of base and solvent can influence the reaction rate and ease of workup. An aqueous alkaline environment is common and effective. The reaction is typically performed at room temperature to prevent the degradation of the Boc₂O reagent.
Fischer Esterification: Acid Catalysis and Equilibrium Control
The esterification of glycine's carboxylic acid group is a classic example of the Fischer esterification, an acid-catalyzed equilibrium reaction.
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., HCl generated from thionyl chloride or trimethylchlorosilane).[7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol or ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
-
Causality of Reagent Choice and Conditions: The use of an excess of the alcohol and the removal of water as it is formed are crucial for driving the equilibrium towards the product side, thereby maximizing the yield.[18][19][20] Thionyl chloride and trimethylchlorosilane are highly effective as they react with any water present, further pushing the equilibrium to the right and providing the necessary anhydrous acidic conditions.[7]
Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems, where the expected outcomes are supported by the underlying chemical principles.
High-Yield Synthesis of N-Acetylglycine
This protocol is adapted from a high-yield procedure utilizing acetic anhydride and acetic acid.[2]
Objective: To synthesize N-acetylglycine with a yield exceeding 95%.
Materials:
-
Glycine (15 g, 0.2 mol)
-
Glacial Acetic Acid (60 mL)
-
Acetic Anhydride (43 g, 98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a 250 mL flask, suspend glycine in glacial acetic acid.
-
With vigorous stirring, add the acetic anhydride to the suspension.
-
Continue stirring at room temperature. The reaction is exothermic, and the temperature will rise.
-
After approximately 1.5 hours, crystals of N-acetylglycine will begin to precipitate.
-
Allow the reaction mixture to stand in an ice bath for at least 1 hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Dry the product in a vacuum oven at 80°C to a constant weight.
Expected Yield: 22.2 - 23.3 g (95-99.5%)
Efficient Synthesis of Boc-Glycine
This protocol is based on the widely used method employing di-tert-butyl dicarbonate under alkaline conditions.[1]
Objective: To synthesize Boc-glycine with a yield of approximately 95%.
Materials:
-
Glycine (7.5 g, 0.1 mol)
-
Sodium Carbonate (10.6 g, 0.1 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 0.11 mol)
-
Dioxane (100 mL)
-
Water (100 mL)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve glycine and sodium carbonate in a mixture of water and dioxane in a reaction vessel equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and slowly add the di-tert-butyl dicarbonate.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl), which will cause the Boc-glycine to precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain Boc-glycine as a white solid.
Expected Yield: ~16.6 g (95%)
Visualization of a Key Signaling Pathway
Glycine and its derivatives are not only synthetic building blocks but also key players in biological signaling. Sarcosine (N-methylglycine), for instance, is a glycine transporter 1 (GlyT1) inhibitor and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor in synaptic plasticity, learning, and memory.[1][2][8][21]
Caption: Glycine and Sarcosine in NMDA Receptor Signaling.
This diagram illustrates how both glycine and its derivative, sarcosine, act as co-agonists at the NMDA receptor. Sarcosine also inhibits the glycine transporter 1 (GlyT1), increasing the synaptic concentration of glycine and thereby enhancing NMDA receptor activity.[8][21][22][23] This mechanism is a key area of investigation for the treatment of neuropsychiatric disorders like schizophrenia.[22][23]
Experimental Workflow for Synthesis and Analysis
The following workflow provides a generalized overview of the steps involved in the synthesis and analysis of a glycine derivative.
Caption: General Workflow for Glycine Derivative Synthesis and Analysis.
Conclusion
The synthesis of glycine derivatives is a well-established yet nuanced field. As this guide has demonstrated, achieving high yields requires a thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions. By leveraging the comparative data and detailed protocols presented herein, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating their research and development efforts. The continued exploration of novel synthetic methodologies and the biological roles of these fascinating molecules promises to open new avenues for scientific discovery and therapeutic innovation.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]
- 14. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. jk-sci.com [jk-sci.com]
- 18. quora.com [quora.com]
- 19. echemi.com [echemi.com]
- 20. quora.com [quora.com]
- 21. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 22. Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs [mbg.au.dk]
- 23. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Glycine Incorporation in Peptide Synthesis: A Cost-Benefit Analysis of H-Gly-OtBu AcOH and Alternative Strategies
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of glycine, the simplest amino acid, into peptide sequences presents a unique and often underestimated challenge in solid-phase peptide synthesis (SPPS). Its lack of a side chain, while seemingly an advantage, imparts a high degree of conformational flexibility to the peptide backbone. This flexibility can lead to deleterious side reactions, most notably the formation of diketopiperazines (DKP), which truncates the peptide and complicates purification. This guide provides a comprehensive cost-benefit analysis of strategies to mitigate these challenges. We will dissect the utility of specialized building blocks like H-Gly-OtBu AcOH and compare its application against more common methodologies, including the use of standard Fmoc-Gly-OH, pre-formed dipeptide units, and optimized synthesis conditions. Our analysis is grounded in mechanistic principles and supported by comparative data to empower researchers to make informed, cost-effective decisions for achieving higher purity and yield in their peptide synthesis endeavors.
The "Glycine Problem": Understanding the Root Cause of Synthesis Failure
Glycine's unique achiral nature and minimal steric hindrance make it a critical residue for introducing flexibility in peptides. However, during C-to-N solid-phase peptide synthesis, this same flexibility becomes a liability, particularly after the incorporation of the second amino acid to form a dipeptide-resin conjugate.
The Mechanism of Diketopiperazine (DKP) Formation
The primary failure pathway is intramolecular cyclization. Once the Nα-protecting group (e.g., Fmoc) of the N-terminal amino acid of a dipeptide-resin is removed, the liberated free amine can act as a nucleophile. It can attack the ester linkage that anchors the C-terminal amino acid to the solid support. This attack cleaves the dipeptide from the resin, forming a stable, six-membered cyclized diketopiperazine.[1][2] This side reaction is particularly rapid when glycine is at the C-terminus (position 1) or the penultimate position (position 2) of the resin-bound peptide.[3][4][5]
The consequences are severe:
-
Truncation: The desired peptide synthesis is terminated.
-
Yield Loss: A significant portion of the starting material is consumed by the side reaction.
-
Purification Complexity: The DKP byproduct must be separated from the desired peptide, which can be challenging.
Caption: Mechanism of Diketopiperazine (DKP) formation in SPPS.
Beyond DKP formation, glycine's flexibility can also exacerbate the formation of aspartimide when adjacent to an aspartic acid residue, another common side reaction that compromises peptide integrity.[6]
This compound: A Specialized Building Block
This compound (Glycine tert-butyl ester acetate salt) is a glycine derivative with a free N-terminus and a protected C-terminus. This structure dictates its use; it is not a direct substitute for Fmoc-Gly-OH in standard C-to-N SPPS chain elongation. Instead, it serves as a specialized reagent for specific applications.
Caption: Structures of Glycine Derivatives. Note: Placeholder images are used. In a real application, chemical structure images would be embedded.
Primary Applications:
-
Solution-Phase Synthesis: It is an excellent starting material for building dipeptides or larger fragments in solution. An Nα-protected amino acid can be coupled to the free amine of H-Gly-OtBu. The tert-butyl (OtBu) ester is a robust protecting group, stable to many coupling conditions but readily cleaved with acid (e.g., Trifluoroacetic acid, TFA).[7]
-
Fragment Condensation: A protected peptide acid can be coupled to H-Gly-OtBu in solution. The resulting fragment can then be deprotected and used in a larger convergent synthesis strategy.
-
N-to-C Synthesis: In the less common N-to-C synthesis direction, derivatives like H-Gly-OtBu can be employed.[8]
The key takeaway is that H-Gly-OtBu is used to build peptide fragments "off-resin" that may later be incorporated into a larger sequence. Its primary benefit lies in the properties of the OtBu protecting group, which is orthogonal to the base-labile Fmoc group, making it highly compatible with modern SPPS strategies.[9]
A Comparative Guide to Glycine Incorporation Strategies
Given that H-Gly-OtBu is not a direct alternative for chain elongation, a more meaningful analysis compares the different strategies available to a researcher facing a potentially difficult glycine-containing sequence.
Table 1: Cost-Benefit Analysis of Glycine Incorporation Methods
| Strategy | Core Reagent(s) | Estimated Relative Cost | Primary Benefit | Primary Drawback / Cost |
| Method 1: Standard Coupling | Fmoc-Gly-OH, Boc-Gly-OH | $ | Inexpensive, standard protocol, readily available reagents.[9] | High risk of DKP formation, potential for low yield and purity, requires extensive purification. |
| Method 2: Dipeptide Building Blocks | Fmoc-Xaa-Gly-OH |
| Virtually eliminates DKP formation by bypassing the vulnerable dipeptide-resin stage. | Significantly higher raw material cost, limited commercial availability for some sequences. |
| Method 3: Optimized Conditions | Fmoc-Gly-OH | $ | Uses inexpensive monomers; can significantly reduce side reactions. | Requires significant process optimization; may not be universally effective. |
| Method 4: Fragment Synthesis | H-Gly-OtBu, Fmoc-Xaa-OH |
| Creates pure fragments, avoids on-resin side reactions. | Labor-intensive, multi-step process involving solution-phase chemistry and additional purifications. |
In-Depth Analysis of Strategies
-
Method 1: Standard Coupling This is the default approach. It is economically attractive due to the low cost of Fmoc-Gly-OH. However, for sequences like X-Gly at the C-terminus, the hidden costs of failed synthesis, difficult purification, and lost scientist time can quickly outweigh the initial savings. It is best reserved for internal glycine residues or when the C-terminal dipeptide is known to be less problematic (e.g., Pro-Gly).
-
Method 2: Using Dipeptide Building Blocks This is the most robust and scientifically elegant solution to the DKP problem. By synthesizing the Fmoc-Xaa-Gly-OH dipeptide separately and then coupling it to the resin-bound amino acid, the vulnerable dipeptide-ester linkage is never formed. This is the recommended approach for manufacturing and when purity is paramount. The primary barrier is the high cost of the dipeptide reagents.
-
Method 3: Modifying Synthesis Conditions For labs where cost is a major constraint, optimizing the synthesis protocol can be effective. Key strategies include:
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin provides steric hindrance around the ester linkage, which can slow the rate of intramolecular cyclization.
-
Temperature Control: Performing the coupling and deprotection steps at reduced temperatures (e.g., 0-5 °C) can disfavor the cyclization side reaction.[10]
-
Deprotection Reagents: Using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail can shorten the time the free amine is exposed, reducing the opportunity for DKP formation.[11]
-
-
Method 4: Solution-Phase Fragment Synthesis (The H-Gly-OtBu Context) This strategy leverages the benefits of both solution-phase and solid-phase synthesis. One could, for example, couple Fmoc-Ala-OH with H-Gly-OtBu in solution, purify the resulting Fmoc-Ala-Gly-OtBu dipeptide, cleave the OtBu group to yield the carboxylic acid, and then couple this dipeptide onto the solid support. This mirrors the benefits of Method 2 but allows for in-house synthesis of the dipeptide unit, which may be cost-effective if the required dipeptide is not commercially available. However, it is the most complex and time-consuming approach.
Experimental Protocols & Data
To provide a practical comparison, we outline protocols for the synthesis of a model tripeptide, H-Tyr-Gly-Ala-NH₂, where the Gly-Ala C-terminal sequence is susceptible to DKP formation.
Table 2: Illustrative Performance of Glycine Incorporation Methods
| Parameter | Method 1: Standard Fmoc-Gly-OH | Method 2: Fmoc-Gly-Ala-OH Dipeptide |
| Crude Purity (HPLC) | ~55-65% | >85% |
| Major Impurity | Tyr-Gly Diketopiperazine (~20-30%) | Deletion sequences (<5%) |
| Overall Yield (after purification) | Low to Moderate | High |
| Process Time | Standard | Slightly shorter (one less coupling cycle) |
| Purification Effort | High | Low |
Protocol 1: Standard Synthesis of H-Tyr-Gly-Ala-NH₂ (High-Risk Method)
-
Resin Preparation: Start with 100 mg of Rink Amide resin. Swell in Dimethylformamide (DMF) for 30 min.
-
First Amino Acid Coupling (Ala):
-
Deprotect the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min).
-
Wash thoroughly with DMF.
-
Couple Fmoc-Ala-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour.
-
Wash with DMF.
-
-
Second Amino Acid Coupling (Gly):
-
Deprotect the N-terminal Fmoc group of Alanine with 20% piperidine in DMF.
-
Wash thoroughly.
-
Couple Fmoc-Gly-OH (3 eq.) using HBTU/DIPEA in DMF for 1 hour. (High-risk step for subsequent DKP formation) .
-
Wash with DMF.
-
-
Third Amino Acid Coupling (Tyr):
-
Deprotect the N-terminal Fmoc group of Glycine. The resulting H-Gly-Ala-NH-Resin is now highly prone to cyclization.
-
Immediately couple Fmoc-Tyr(tBu)-OH (3 eq.) as described above.
-
Wash with DMF.
-
-
Final Deprotection and Cleavage:
-
Remove the final Fmoc group.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze by RP-HPLC and Mass Spectrometry.
-
Protocol 2: Dipeptide Synthesis of H-Tyr-Gly-Ala-NH₂ (Low-Risk Method)
-
Resin Preparation: Start with 100 mg of Rink Amide resin. Swell in DMF.
-
First Amino Acid Coupling (Ala):
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash thoroughly.
-
Couple Fmoc-Ala-OH (3 eq.) as described in Protocol 1.
-
Wash with DMF.
-
-
Dipeptide Coupling (Gly-Ala):
-
Deprotect the N-terminal Fmoc group of Alanine.
-
Wash thoroughly.
-
Couple Fmoc-Gly-Ala-OH (2.5 eq.) using HATU (2.5 eq.) and DIPEA (5 eq.) in DMF for 2 hours. (DKP formation is bypassed) .
-
Wash with DMF.
-
-
Final Deprotection and Cleavage:
-
Treat the resin with the cleavage cocktail as described in Protocol 1.
-
Precipitate and analyze the crude peptide.
-
Decision Framework for Researchers
Choosing the right strategy involves balancing cost, time, scale, and the required final purity of the peptide.
Caption: Decision tree for selecting a glycine incorporation strategy.
Conclusion and Recommendations
While the direct cost of raw materials might favor the use of standard Fmoc-Gly-OH, a comprehensive cost-benefit analysis reveals a more nuanced picture. The "cost" of peptide synthesis must include factors like purification time, solvent consumption, and the risk of complete synthesis failure.
-
This compound is a valuable, specialized reagent for solution-phase and fragment-based strategies, not a routine building block for linear SPPS. Its utility lies in its compatibility with orthogonal protection schemes, enabling the construction of complex peptide fragments.
-
For critical applications where purity and yield are paramount, the high upfront cost of dipeptide building blocks is justified by the near-complete elimination of DKP side reactions, leading to significant downstream savings in purification and analysis.
-
For research and discovery settings , optimizing synthesis conditions (e.g., using 2-CTC resin, lower temperatures) offers a pragmatic compromise, improving outcomes while using inexpensive standard monomers.
Ultimately, understanding the underlying chemical mechanisms of side reactions like DKP formation is the most powerful tool a peptide chemist possesses. By anticipating these challenges, researchers can proactively select the most appropriate strategy, transforming the "glycine problem" from a liability into a manageable variable.
References
- 1. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Senior Scientist's Guide to H-Gly-Otbu in Modern Peptide Synthesis: A Comparative Analysis
In the intricate field of peptide chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Glycine, the simplest of amino acids, often plays a crucial structural role in peptides, providing conformational flexibility. However, its incorporation requires the same meticulous attention to protecting group strategy as its more complex counterparts. Among the various available glycine derivatives, Glycine tert-butyl ester (H-Gly-Otbu), typically supplied as its hydrochloride (HCl) or acetate (AcOH) salt, serves as a cornerstone for specific applications, particularly in solution-phase synthesis and fragment condensation.[1][2][3][4][5]
This guide provides an in-depth, field-proven perspective on H-Gly-Otbu, moving beyond simple catalogue data to explore its practical applications, performance benchmarks against key alternatives, and the causal logic behind its use in complex synthetic workflows.
Section 1: The Chemistry and Strategic Role of H-Gly-Otbu
H-Gly-Otbu is a glycine molecule wherein the carboxylic acid is protected as a tert-butyl ester, leaving the N-terminus amine free. This seemingly simple configuration is the key to its strategic utility.
The Tert-Butyl (tBu) Ester: A Gatekeeper of Reactivity
The tert-butyl (tBu) protecting group is a workhorse in modern peptide synthesis, especially within the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) orthogonal strategy.[6][7] Its value stems from a distinct stability profile:
-
Base Stability: The tBu group is exceptionally stable to the basic conditions required for Fmoc group removal (typically 20-50% piperidine in DMF), which is fundamental to the orthogonality of the Fmoc/tBu protection scheme.[8]
-
Acid Lability: It is readily cleaved under moderately strong acidic conditions, most commonly with Trifluoroacetic Acid (TFA).[6][9] This allows for its removal during the final cleavage step, concurrently with side-chain protecting groups like tBu ethers (for Ser, Thr, Tyr) and tBu esters (for Asp, Glu).[8][10]
This dual nature allows for the selective deprotection of the N-terminus with a base while the C-terminus and side chains remain shielded, enabling the stepwise elongation of the peptide chain.[11][12]
Section 2: Comparative Analysis: H-Gly-Otbu vs. Key Alternatives
The choice of a glycine building block is dictated entirely by its intended position in the peptide and the overall synthetic strategy (Solid-Phase vs. Solution-Phase). H-Gly-Otbu's primary distinction is its free amino group, making it a nucleophile ready for coupling. This contrasts with the standard building blocks used for chain elongation in SPPS, which have a protected N-terminus.
| Feature | H-Gly-Otbu·HCl | Fmoc-Gly-OH | Boc-Gly-OH | H-Gly-OBzl·TosOH |
| Structure | H₂N-CH₂-CO-O-tBu | Fmoc-NH-CH₂-CO-OH | Boc-NH-CH₂-CO-OH | H₂N-CH₂-CO-O-Bzl |
| N-Terminus | Free | Protected (Fmoc) | Protected (Boc) | Free |
| C-Terminus | Protected (tBu Ester) | Free | Free | Protected (Benzyl Ester) |
| Primary Application | Solution-phase coupling, Fragment condensation, C-terminal modification. | Standard building block for chain elongation in Fmoc-SPPS. | Standard building block for chain elongation in Boc-SPPS. | Solution-phase synthesis; alternative to tBu protection. |
| Deprotection | C-terminus: TFA | N-terminus: Piperidine | N-terminus: TFA | C-terminus: Hydrogenolysis (H₂/Pd), strong acid (HF). |
| Orthogonality | Compatible with Fmoc-strategy N-terminal protection. | Compatible with tBu-based side-chain protection. | Compatible with Bzl-based side-chain protection. | Orthogonal to Fmoc and Boc N-terminal groups. |
| Key Advantage | Ready nucleophile for coupling to an activated carboxyl group. | Gold standard for Fmoc-SPPS; excellent solubility and coupling. | Gold standard for Boc-SPPS. | Cleavage conditions are orthogonal to acid-labile groups. |
| Considerations | Not used for standard iterative chain elongation in SPPS. | Requires deprotection before each coupling cycle. | Requires moderately strong acid for deprotection at each cycle. | Hydrogenolysis is not compatible with sulfur-containing residues (Met, Cys). |
Section 3: Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. The following methodologies explain not just the steps, but the scientific reasoning behind them, ensuring reproducibility and troubleshooting capability.
Protocol 1: Solution-Phase Dipeptide Synthesis: Coupling Fmoc-Ala-OH with H-Gly-Otbu
This protocol demonstrates the primary use case for H-Gly-Otbu as a nucleophilic component in a coupling reaction.
Objective: To synthesize the protected dipeptide Fmoc-Ala-Gly-OtBu.
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
H-Gly-Otbu·HCl (1.05 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.0 eq)[13]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
-
Dissolution & Neutralization: Dissolve Fmoc-Ala-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DCM. In a separate flask, suspend H-Gly-Otbu·HCl (1.05 eq) in DCM and add DIPEA (2.0 eq). The initial equivalent of DIPEA neutralizes the HCl salt, while the second acts as the base for the coupling reaction. Stir until the H-Gly-Otbu dissolves completely.
-
Pre-activation (Causality): Add the Fmoc-Ala-OH/HBTU solution to the neutralized H-Gly-Otbu solution. Add one more equivalent of DIPEA. Stir for 2-5 minutes. This pre-activation step is critical. HBTU reacts with the carboxylic acid of Fmoc-Ala-OH to form a highly reactive HOBt-ester intermediate, which is susceptible to nucleophilic attack by the free amine of H-Gly-Otbu.[13][14]
-
Coupling Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.
-
Work-up (Purification Logic):
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted Fmoc-Ala-OH and HOBt), and finally with brine (to remove residual salts).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure Fmoc-Ala-Gly-OtBu.
Caption: Workflow for solution-phase dipeptide synthesis.
Protocol 2: Final C-Terminal Deprotection (Cleavage)
This protocol details the removal of the tBu ester, a critical final step in many syntheses.
Objective: To cleave the tBu protecting group from a peptide.
Methodology:
-
Preparation of Cleavage Cocktail (Causality): Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). The high concentration of TFA is the cleaving agent. Water and TIS act as "scavengers."[15] During cleavage, the tBu group forms a highly reactive tert-butyl cation (tBu⁺). This cation can re-attach to nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met). Scavengers like TIS are cation traps, reacting with tBu⁺ to form inert byproducts, thus protecting the integrity of the peptide.[8]
-
Cleavage Reaction: Dissolve the tBu-protected peptide in the cleavage cocktail. Stir at room temperature for 2-4 hours.
-
Peptide Precipitation: After the reaction is complete, precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether several times to remove scavengers and cleaved protecting group fragments, and dry under vacuum.
Section 4: Performance Insights and Mitigating Side Reactions
Racemization: A significant advantage of using any glycine derivative is the complete absence of racemization risk at the α-carbon, as it is achiral. This simplifies reaction conditions, as racemization-suppressing additives like Hydroxybenzotriazole (HOBt) or OxymaPure, while still beneficial for coupling efficiency, are not required to maintain stereochemical integrity.[16][17][18] This is in stark contrast to residues like Cys or His, which are notoriously prone to racemization during activation.[19][20]
Scavenger Efficacy in tBu Deprotection: The choice of scavenger cocktail is critical and sequence-dependent.
| Sensitive Residue(s) | Recommended Scavenger Cocktail | Rationale |
| Trp, Met, Cys | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | TIS is a potent cation scavenger. Ethanedithiol (EDT) helps to reduce oxidized Met and prevent Trp modification.[8][15] |
| Arg(Pbf) | TFA/TIS/H₂O (95:2.5:2.5) | The Pbf group on Arginine can be difficult to remove; longer cleavage times (4+ hours) may be necessary.[15] |
| No sensitive residues | TFA/H₂O (95:5) | A simpler cocktail can be used when alkylation side reactions are not a concern. |
Conclusion
H-Gly-Otbu is a specialized yet indispensable tool in the peptide chemist's arsenal. While not a direct replacement for Fmoc-Gly-OH in standard solid-phase synthesis, its unique configuration as a C-terminally protected nucleophile makes it the ideal choice for solution-phase couplings and the construction of complex peptide fragments. Its compatibility with the orthogonal Fmoc/tBu strategy, coupled with the inherent lack of racemization risk, ensures clean and predictable outcomes. Understanding its comparative advantages and the causal science behind its application allows researchers and drug development professionals to design more robust, efficient, and successful synthetic strategies.
References
- 1. H-Gly-OtBu·HCl | CAS#:27532-96-3 | Chemsrc [chemsrc.com]
- 2. peptide.com [peptide.com]
- 3. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine tert-Butyl Ester Hydrochloride | 27532-96-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. kilobio.com [kilobio.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. bachem.com [bachem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
Safety Operating Guide
Navigating the Safe Handling of H-Gly-OtBu AcOH: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are daily realities. Among these, protected amino acids like glycine tert-butyl ester acetate salt (H-Gly-OtBu AcOH) are fundamental building blocks. While indispensable, their safe handling is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on the closely related hydrochloride salt (H-Gly-OtBu HCl) and its constituent parts, tert-butyl acetate and acetic acid. This conservative approach ensures a high margin of safety. Potential hazards include skin and eye irritation, and possible respiratory tract irritation.[1]
The Core Principle: A Barrier Between You and the Hazard
The fundamental purpose of PPE is to establish a robust barrier against potential chemical exposure. The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based decision process. For a compound like this compound, which is a solid that can exist as a fine powder, the primary routes of exposure are inhalation of dust, and direct contact with the skin and eyes.
Deciding on the Right Level of Protection
The following flowchart, rendered in DOT language, illustrates a logical workflow for selecting the appropriate PPE based on the nature of the task and the associated risks.
Caption: PPE selection workflow for handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound, detailing the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over goggles during procedures with a high splash potential.[2] | Protects against accidental splashes of solutions or airborne particles from entering the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves. For prolonged handling or when working with larger quantities, double-gloving is recommended.[2] | Nitrile provides good chemical resistance for incidental contact. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.[2] |
| Body Protection | A standard laboratory coat. For larger scale operations, a chemical-resistant apron over the lab coat is advised.[3] | A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron provides an additional barrier for torso protection. |
| Respiratory Protection | For tasks with a high likelihood of generating dust (e.g., weighing large quantities, scraping from a container), a NIOSH-approved N95 or P100 respirator is recommended.[1] | Prevents the inhalation of fine chemical dust, which can cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects. |
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. Follow these steps meticulously.
Donning Procedure: Preparing for a Safe Operation
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respiratory Protection (if needed): If the procedure calls for respiratory protection, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Doffing Procedure: A Meticulous Decontamination Process
The principle of doffing is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare skin.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat/Apron: Unfasten your lab coat, and carefully roll it down from your shoulders, turning it inside out as you go. Avoid shaking the garment. Place it in the appropriate laundry or disposal bin.
-
Face Shield and Goggles: Remove your face shield (if used) and then your goggles by handling the straps. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Management: A Commitment to Environmental and Personal Safety
In the event of a spill, your immediate actions are crucial.
Spill Response
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, which may include respiratory protection.
-
Contain the Spill: For solid spills, carefully scoop the material into a designated waste container. For liquid spills, use an inert absorbent material to contain and soak up the spill.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and used PPE, must be disposed of as chemical waste.
Disposal of this compound and Contaminated Materials
All waste containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be disposed of in accordance with federal, state, and local environmental regulations.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect in a compatible, sealed container, also clearly labeled for chemical waste.
-
Contaminated PPE: Dispose of in the designated solid chemical waste stream.
Never dispose of this compound or its contaminated materials in the general trash or down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these rigorous safety and handling protocols, you not only protect yourself and your colleagues but also contribute to a culture of scientific excellence and responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
